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  • Product: Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate
  • CAS: 57641-19-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, a detailed, field-proven synthetic protocol, and an expert analysis of its potential biological activities based on structurally related compounds. This document is designed to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic promise of this and similar chemical scaffolds.

Molecular Architecture and Physicochemical Properties

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is a keto-ester characterized by a 3,4-dimethoxyphenyl group attached to an eight-carbon ester chain. The presence of the veratrole (1,2-dimethoxybenzene) moiety, a common feature in many biologically active natural products, coupled with a flexible aliphatic chain, makes this a compelling structure for chemical exploration.

The key structural features include:

  • Aromatic Keto Group: The ketone carbonyl is conjugated with the electron-rich dimethoxy-substituted phenyl ring. This region is a primary site for potential biological interactions.

  • Ethyl Ester Terminus: The ethyl ester provides a site for potential hydrolytic metabolism and influences the molecule's overall lipophilicity and solubility.

  • Aliphatic Spacer: The seven-carbon methylene chain offers conformational flexibility, allowing the aromatic and ester functionalities to adopt various spatial orientations.

A summary of its key chemical identifiers and properties is presented below:

PropertyValueSource
CAS Number 57641-19-7[1]
IUPAC Name ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate[1]
Molecular Formula C₁₈H₂₆O₅[1]
Molecular Weight 322.40 g/mol
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC=C(OC)C(OC)=C1[1]
InChI Key RCUSWMGNKWUSOF-UHFFFAOYSA-N[1]

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The most logical and industrially scalable approach to the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the acyl chain onto the electron-rich veratrole ring. The following protocol is a self-validating system, incorporating established chemical principles and purification techniques to ensure a high-purity final product.

Causality Behind Experimental Choices

The choice of a Friedel-Crafts acylation is predicated on the high nucleophilicity of the veratrole ring, which is activated towards electrophilic attack by the two electron-donating methoxy groups. Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst due to its proven efficacy in generating the highly electrophilic acylium ion from the corresponding acyl chloride. The reaction is conducted at a reduced temperature to control the exothermic nature of the reaction and to minimize potential side reactions.

Step-by-Step Synthetic Workflow

The synthesis is a two-step process, beginning with the preparation of the acylating agent, followed by the Friedel-Crafts reaction itself.

Step 1: Synthesis of Mono-ethyl Suberoyl Chloride

  • Esterification: In a 500 mL round-bottom flask, dissolve 20.23 g (0.10 mol) of suberic acid in 200 mL of absolute ethanol. Add 1 mL of concentrated sulfuric acid as a catalyst.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield mono-ethyl suberate.

  • Acid Chloride Formation: In a 250 mL round-bottom flask, add 18.2 g (0.09 mol) of mono-ethyl suberate. Slowly add 13.1 mL (0.18 mol) of thionyl chloride at room temperature.

  • Reaction: Heat the mixture to 70°C for 2-3 hours until gas evolution ceases.

  • Purification: Remove excess thionyl chloride by distillation under reduced pressure. The resulting mono-ethyl suberoyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • Catalyst Suspension: In a 500 mL three-necked flask under a nitrogen atmosphere, suspend 13.3 g (0.10 mol) of anhydrous aluminum chloride in 150 mL of anhydrous dichloromethane. Cool to 0°C.

  • Acyl Chloride Addition: Slowly add a solution of the crude mono-ethyl suberoyl chloride (from Step 1) in 50 mL of anhydrous dichloromethane over 30 minutes.

  • Veratrole Addition: Add a solution of 10.8 g (0.078 mol) of veratrole in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Quenching: After stirring for an additional hour at room temperature, slowly pour the reaction mixture into a beaker containing 150 g of ice and 50 mL of concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to afford Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylating Agent Preparation cluster_step2 Step 2: Friedel-Crafts Acylation Suberic_Acid Suberic Acid Mono_ethyl_suberate Mono-ethyl Suberate Suberic_Acid->Mono_ethyl_suberate  Ethanol, H₂SO₄ Mono_ethyl_suberoyl_chloride Mono-ethyl Suberoyl Chloride Mono_ethyl_suberate->Mono_ethyl_suberoyl_chloride  SOCl₂ Final_Product Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate Mono_ethyl_suberoyl_chloride->Final_Product  AlCl₃, Dichloromethane Veratrole Veratrole Veratrole->Final_Product

Caption: Synthetic route for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

Potential Biological Activities and Therapeutic Relevance

While direct biological studies on Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate are not extensively reported in peer-reviewed literature, the structural motifs present in the molecule allow for informed hypotheses regarding its potential therapeutic applications. The 3,4-dimethoxyphenyl moiety is a key pharmacophore in a variety of naturally occurring and synthetic compounds with established biological activities.

Anti-inflammatory Potential

Numerous compounds containing the 3,4-dimethoxyphenyl group have demonstrated significant anti-inflammatory properties. For instance, (E)-4-(3,4-dimethoxyphenyl)but-3-en-l-ol, a constituent of Zingiber cassumunar, has been shown to reduce carrageenan-induced paw edema in rats.[2] Another related compound, (E)-1-(3′,4′-dimethoxyphenyl)but-3-en-2-ol, also isolated from the same plant, exhibited marked inhibition of the acute phase of inflammation.[3] The mechanism of action for some of these related molecules involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2]

Hypothesized Mechanism of Action:

It is plausible that Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate could exert anti-inflammatory effects by modulating inflammatory pathways. A primary target for investigation would be the COX-1 and COX-2 enzymes.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Molecule Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate Target_Molecule->COX_Enzymes  Potential Inhibition COX_Enzymes->Prostaglandins

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Cytotoxic and Anticancer Applications

The 3,4-dimethoxyphenyl scaffold is also present in several compounds with reported cytotoxic activity against various cancer cell lines. For example, certain derivatives of this moiety have shown significant cytotoxicity against HT-1080 human fibrosarcoma cells.[2] This suggests that Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate could serve as a lead compound for the development of novel anticancer agents. Further research could explore its effects on cell proliferation, apoptosis, and specific cancer-related signaling pathways.

Future Directions and Research Opportunities

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate represents a promising, yet underexplored, chemical entity. The synthetic route is well-defined and scalable, facilitating the production of sufficient quantities for comprehensive biological evaluation.

Key areas for future investigation include:

  • In vitro and in vivo anti-inflammatory assays: To confirm the hypothesized anti-inflammatory activity and elucidate the mechanism of action.

  • Anticancer screening: Evaluation against a panel of human cancer cell lines to determine its cytotoxic potential.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.

This technical guide provides a solid foundation for researchers to embark on the exploration of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate as a potential therapeutic agent. The combination of a straightforward synthesis and a promising, biologically relevant chemical scaffold makes it an attractive candidate for further investigation in the fields of drug discovery and medicinal chemistry.

References

  • Jantan, I., Yassin, M. S. M., Chin, C. B., Chen, L. L., & Sim, N. L. (2021). Phytochemicals and Bioactivities of Zingiber cassumunar Roxb. Molecules, 26(8), 2347. [Link]

  • Mas-Coma, S., Valero, M. A., & Bargues, M. D. (1999). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Journal of Ethnopharmacology, 66(2), 209-215. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthesis Workflows of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Executive Summary Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS: 57641-19-7) is a highly versatile intermediate extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS: 57641-19-7) is a highly versatile intermediate extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of vasodilators and phosphodiesterase (PDE) inhibitors. Structurally, it combines an electron-rich dimethoxyphenyl moiety with a flexible, lipophilic octanoate aliphatic chain, terminating in an ethyl ester. This whitepaper provides an authoritative, in-depth analysis of its physical properties, thermodynamic behavior, and field-proven synthesis methodologies, designed for researchers and drug development professionals.

Molecular Architecture and Physical Properties

The physical behavior of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is dictated by the interplay between its polar functional groups and its non-polar aliphatic backbone.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of the compound[1]:

PropertyValue / DescriptionCausality & Structural Influence
IUPAC Name Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoateDefines the exact connectivity of the ester, ketone, and aromatic ring.
CAS Number 57641-19-7Unique registry identifier for global chemical sourcing.
Molecular Formula C18H26O5Indicates a high carbon-to-oxygen ratio, driving lipophilicity.
Molecular Weight 322.40 g/mol Moderate molecular weight, suitable for small-molecule API precursors[1].
Hydrogen Bond Donors 0Lack of -OH or -NH groups limits aqueous solubility.
Hydrogen Bond Acceptors 5The oxygen atoms (methoxy, ketone, ester) allow for dipole-dipole interactions[2].
Physical State Viscous liquid to low-melting solidThe long aliphatic chain disrupts rigid crystal lattice formation at room temperature.
Thermodynamic and Solubility Causality

The compound exhibits high solubility in organic solvents (e.g., dichloromethane, ethyl acetate, and ethanol) but remains practically insoluble in water.

  • Causality: The 8-carbon aliphatic chain dominates the molecule's hydrophobic character (elevating its LogP value). Water molecules cannot overcome the entropic penalty required to form a solvation shell around this large hydrophobic volume. Conversely, the five hydrogen bond acceptor sites (two methoxy oxygens, one ketone oxygen, and two ester oxygens) facilitate excellent solvation in moderately polar organic solvents via dipole-dipole interactions.

  • Thermal Stability: The compound possesses a relatively high boiling point. This is caused by the strong intermolecular dipole forces generated by the highly polarized carbonyl groups, which require significant thermal energy to vaporize.

Synthesis Methodology: Friedel-Crafts Acylation

The most robust and scalable method for synthesizing Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) using ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride)[3].

Mechanistic Pathway

The electron-donating nature of the two methoxy groups on veratrole strongly activates the benzene ring toward electrophilic aromatic substitution. Due to steric hindrance at the 3-position (between the two methoxy groups), the acylium ion exclusively attacks the 4-position (para to one methoxy group and meta to the other), ensuring high regioselectivity.

SynthesisPathway Veratrole Veratrole (1,2-Dimethoxybenzene) Intermediate Acylium Ion Complex Veratrole->Intermediate Electrophilic Attack AcylChloride Ethyl 8-chloro-8-oxooctanoate Catalyst Lewis Acid Catalyst (e.g., AlCl3) AcylChloride->Catalyst Activation Catalyst->Intermediate Product Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate Intermediate->Product Aqueous Workup

Diagram 1: Regioselective Friedel-Crafts acylation pathway for synthesizing the target compound.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following step-by-step protocol incorporates built-in validation mechanisms:

  • Reagent Preparation: Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical because trace water will hydrolyze the acyl chloride into suberic acid monoethyl ester, permanently deactivating the electrophile.

  • Catalyst Activation: Cool the solution to 0°C and slowly add anhydrous Aluminum Chloride (AlCl3, 1.2 eq) in portions.

    • Causality: The low temperature prevents the premature decomposition of the highly reactive acylium ion complex and suppresses unwanted polymerization side-reactions.

  • Electrophilic Addition: Dropwise add veratrole (1.05 eq) to the activated complex over 30 minutes. Maintain the temperature at 0°C for 1 hour, then allow it to warm to room temperature.

  • In-Process Control (IPC) Validation: Extract a 0.1 mL aliquot, quench in water/EtOAc, and run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3).

    • Self-Validation: The reaction is deemed complete when the high-Rf veratrole spot disappears, replaced by a strongly UV-active, lower-Rf spot (the target ketone).

  • Quenching and Phase Separation: Pour the reaction mixture slowly over crushed ice and 1M HCl.

    • Self-Validation: The successful breakdown of the aluminum complex is visually confirmed when the emulsion resolves into two distinct, clear layers (aqueous top, organic DCM bottom).

  • Isolation: Separate the organic layer, wash sequentially with saturated NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude product.

Analytical Characterization and Validation

Post-synthesis, the structural integrity of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate must be rigorously verified to ensure it meets the purity standards required for downstream pharmaceutical applications[4].

AnalyticalWorkflow Crude Crude Reaction Mixture TLC TLC / HPLC Monitoring (In-Process Control) Crude->TLC Sample Workup Quenching & Extraction (Phase Separation) TLC->Workup >95% Conversion Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Organic Layer Characterization NMR & LC-MS Validation (Structural Confirmation) Purification->Characterization Pure Fractions

Diagram 2: End-to-end analytical validation and purification workflow.

Spectroscopic Signatures
  • 1H-NMR (CDCl3): The defining features include two distinct singlet peaks around

    
     3.90 ppm, corresponding to the six protons of the two methoxy groups. The ethyl ester is confirmed by a quartet at 
    
    
    
    4.10 ppm (-CH2-) and a triplet at
    
    
    1.25 ppm (-CH3). The aromatic region will display a characteristic ABX spin system (around
    
    
    6.8 - 7.6 ppm), confirming substitution at the 4-position.
  • LC-MS (ESI+): The mass spectrometer will yield a primary pseudomolecular ion peak

    
     at m/z 323.2, perfectly aligning with the exact mass of the C18H26O5 formula.
    

Applications in Drug Development

The strategic value of this compound lies in its bifunctional nature. The ketone at the C8 position can be stereoselectively reduced to a secondary alcohol or subjected to reductive amination, while the ethyl ester at the C1 position can be hydrolyzed to a free carboxylic acid or converted into various amides. This flexibility makes it a cornerstone building block in the synthesis of complex neuroactive and cardiovascular drugs.

References

Sources

Foundational

Comprehensive Technical Guide on Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: Synthesis, Characterization, and Applications

As a Senior Application Scientist in drug development and synthetic methodology, I approach chemical intermediates not just as static structures, but as dynamic systems of reactivity. Ethyl 8-(3,4-dimethoxyphenyl)-8-oxoo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I approach chemical intermediates not just as static structures, but as dynamic systems of reactivity. Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS 57641-19-7) is a prime example of a highly versatile, bifunctional building block. Featuring an electron-rich aromatic ring conjugated to a reactive ketone, alongside a terminal ethyl ester, this molecule is strategically designed for the modular synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase type 4 (PDE4) inhibitors and fibrinolytic agents.

This whitepaper provides an in-depth, causality-driven guide to the synthesis, analytical validation, and pharmacological applications of this critical intermediate.

Chemical Identity & Physicochemical Properties

Before initiating any synthetic workflow, it is imperative to establish the structural and physical baseline of the target compound. The presence of the 3,4-dimethoxy (veratryl) moiety significantly influences both the solubility profile and the electronic behavior of the molecule.

Table 1: Quantitative and Structural Data

PropertyValue
CAS Number 57641-19-7[]
IUPAC Name Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate[2]
Molecular Formula C18H26O5[2]
Molecular Weight 322.40 g/mol [3]
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC=C(OC)C(OC)=C1[2]
InChI Key RCUSWMGNKWUSOF-UHFFFAOYSA-N[2]

(Data sourced from authoritative chemical databases including 2[2] and 3[3]).

Mechanistic Synthesis: The Friedel-Crafts Approach

The most robust and scalable method for synthesizing Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride).

Causality & Experimental Design

The two methoxy groups on veratrole are strongly electron-donating via resonance, highly activating the aromatic ring toward electrophilic attack. Due to the steric bulk of these methoxy groups and the incoming suberoyl electrophile, substitution is overwhelmingly directed to the para position relative to the C1 methoxy group (yielding the 3,4-dimethoxyphenyl isomer). We utilize anhydrous Aluminum Chloride (AlCl₃) as a Lewis acid to coordinate with the acyl chloride, generating a highly reactive acylium ion intermediate.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints:

  • Preparation & Activation : In an oven-dried, nitrogen-purged round-bottom flask, dissolve veratrole (1.0 equiv) and ethyl 8-chloro-8-oxooctanoate (1.05 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition : Cool the mixture to 0–5 °C using an ice-water bath. Slowly add anhydrous AlCl₃ (1.2 equiv) in small portions.

    • Causality: Gradual addition controls the exothermic generation of the acylium ion. If the temperature spikes, the Lewis acid can catalyze the unwanted cleavage of the methoxy ether bonds (demethylation).

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the veratrole spot is fully consumed and a new, lower-Rf UV-active spot appears.

  • Quenching : Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The acidic aqueous quench is critical. It destroys the aluminum complex, liberating the free ketone product while preventing the formation of insoluble aluminum hydroxide emulsions that would trap the product and ruin the phase separation.

  • Extraction & Workup : Separate the organic DCM layer. Extract the aqueous phase twice with fresh DCM. Combine the organic layers, wash with saturated NaHCO₃ (to neutralize residual HCl), and then with brine (to remove water). Dry over anhydrous MgSO₄.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to yield pure Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

SynthesisWorkflow A Veratrole + Ethyl Suberoyl Chloride (Reactants) B Addition of AlCl3 (Lewis Acid Catalyst) A->B Dissolve in DCM C Friedel-Crafts Acylation (0-5 °C to RT) B->C Controlled addition D Quench with Ice/HCl (Decompose Al-complex) C->D TLC Confirmation E Organic Extraction (DCM Phase Separation) D->E Phase split F Washing & Drying (NaHCO3, Brine, MgSO4) E->F Neutralization G Solvent Evaporation (Reduced Pressure) F->G Filtration H Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate CAS: 57641-19-7 G->H Column Chromatography

Step-by-step synthetic workflow for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

Analytical Validation (Self-Validating Systems)

A protocol is only as good as its analytical confirmation. To validate the successful synthesis of CAS 57641-19-7, the isolated product must be subjected to spectroscopic analysis:

  • ¹H NMR (CDCl₃) : The spectrum must self-validate the structure through specific integration and splitting patterns. Expect a triplet at ~1.25 ppm (3H, ethyl CH₃) and a quartet at ~4.1 ppm (2H, ethyl CH₂). The methylene envelope of the suberoyl chain will appear between 1.3-1.8 ppm. Crucially, look for a triplet at ~2.9 ppm (2H, CH₂ adjacent to the ketone) and two distinct singlets at ~3.9 ppm (6H total, representing the two methoxy groups). The aromatic region (6.8-7.6 ppm) must show an ABX coupling system (3H), confirming the 1,2,4-trisubstitution pattern of the benzene ring.

  • LC-MS : Electrospray ionization (ESI) should yield a prominent [M+H]⁺ pseudomolecular ion peak at m/z 323.4, confirming the molecular weight.

Downstream Applications & Pharmacological Relevance

The strategic value of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate lies in its downstream utility.

Precursor to Fibrinolytic Agents

The terminal ethyl ester can be selectively hydrolyzed using aqueous sodium hydroxide to yield 4[4]. As documented by Fliedner et al. in the Journal of Medicinal Chemistry (1976), this acid is a foundational precursor in the synthesis of 1,omega-diaryl-1,omega-alkanediamines, which exhibit significant fibrinolytic activity and serve as potential antidepressants[5].

Development of PDE4 Inhibitors

Derivatives synthesized from this oxooctanoate scaffold have been heavily patented for their use as Phosphodiesterase type 4 (PDE4) inhibitors[6]. By competitively binding to the active site of the PDE4 enzyme, these derivatives prevent the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines. This mechanism is highly sought after for treating inflammatory airway diseases such as asthma and chronic bronchitis[6].

Pathway A PDE4 Inhibitor (Oxooctanoate Derivative) B PDE4 Enzyme (Active Site) A->B Competitive Inhibition C cAMP Degradation Blocked B->C Prevents Hydrolysis D Elevated Intracellular cAMP Levels C->D Accumulation E PKA Activation (Kinase Cascade) D->E Allosteric Activation F Suppression of Inflammation E->F Immune Modulation

Pharmacological mechanism of PDE4 inhibitors derived from oxooctanoic acid precursors.

References

  • Fliedner, L.J., et al. "Synthesis and evaluation of 1,omega-diaryl-1,omega-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines)." Journal of Medicinal Chemistry, 1976, Vol. 19, No. 2, 202-208. Available at:[Link]

  • European Patent Office. "SUBSTITUTED OXIME DERIVATIVES USEFUL AS PDE IV INHIBITORS - EP 0766673 B1." Available at: [Link]

Sources

Exploratory

Therapeutic Potential and Mechanistic Profiling of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate Analogs

Executive Summary The rational design of targeted therapeutics often relies on the modification of established pharmacophores to tune lipophilicity, receptor affinity, and metabolic stability. Ethyl 8-(3,4-dimethoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics often relies on the modification of established pharmacophores to tune lipophilicity, receptor affinity, and metabolic stability. Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS 57641-19-7) and its corresponding acid represent a highly versatile class of aryl-oxoalkanoates. Featuring a veratryl (3,4-dimethoxyphenyl) head group and an 8-carbon oxo-ester tail, these analogs serve as critical intermediates in the synthesis of fibrinolytic agents and possess intrinsic potential as modulators of intracellular signaling pathways, most notably as Phosphodiesterase 4 (PDE4) inhibitors.

This technical guide dissects the structural biology, mechanistic pathways, and self-validating experimental workflows required to evaluate the biological activity of these analogs, providing a comprehensive framework for drug development professionals.

Structural Biology & Pharmacophore Analysis

The biological activity of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate analogs is dictated by two distinct structural domains:

  • The 3,4-Dimethoxyphenyl (Veratryl) Head Group: This moiety is a privileged scaffold in medicinal chemistry. It acts as a bioisostere for the purine ring of cyclic adenosine monophosphate (cAMP). In the catalytic domain of PDE4, the dimethoxy-aryl group engages in critical

    
     stacking interactions with the highly conserved Phe372 residue, while the methoxy oxygens form hydrogen bonds with Gln369. This interaction perfectly mimics the binding pose of classical PDE4 inhibitors like Rolipram and Roflumilast .
    
  • The 8-Oxooctanoate Tail: The 8-carbon aliphatic chain serves a dual purpose. Biologically, it provides a flexible, hydrophobic linker that enhances membrane permeability (ClogP tuning) and allows the molecule to probe secondary hydrophobic pockets (Q1/Q2) within target enzymes. Synthetically, the C8 ketone and terminal ester act as orthogonal reactive handles. Reductive amination of the ketone yields 1,

    
    -diaryl-1,
    
    
    
    -alkanediamines, a class of compounds historically validated for potent fibrinolytic (clot-dissolving) activity .

Mechanistic Pathways & Biological Activity

By inhibiting PDE4, veratryl-based analogs prevent the hydrolysis of cAMP into inactive 5'-AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB), which competes with NF-


B for co-activators in the nucleus. This cascade effectively suppresses the transcription of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-

).

PDE4_Pathway Ligand Aryl-Oxoalkanoate (Inhibitor) PDE4 PDE4 Enzyme Ligand->PDE4 Inhibits cAMP cAMP Levels (Elevated) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates TNFa TNF-α Release (Suppressed) PKA->TNFa Downregulates

Mechanism of PDE4 inhibition by aryl-oxoalkanoates leading to TNF-α suppression.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these analogs, assays must be designed with internal causality and self-validating checkpoints.

Protocol 1: High-Throughput TR-FRET PDE4 Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its ratiometric emission inherently normalizes well-to-well dispensing variations and mitigates false positives caused by the autofluorescence of synthetic aryl-oxoalkanoates.

  • Enzyme Preparation: Dilute human recombinant PDE4B2 in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Causality: Mg²⁺ is a mandatory cofactor for the PDE4 catalytic mechanism.

  • Compound Addition: Dispense 10

    
    L of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate analogs (serial dilutions from 10 
    
    
    
    M to 0.1 nM) into a 384-well plate. Include Rolipram as a positive control.
  • Substrate Incubation: Add 10

    
    L of 100 nM d2-labeled cAMP. Incubate for 1 hour at room temperature.
    
  • Signal Detection: Add 20

    
    L of anti-cAMP Cryptate conjugate. Read the plate using a microplate reader at 615 nm (donor) and 665 nm (acceptor).
    
  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control and the Rolipram maximal inhibition wells. The assay is only validated and accepted if Z' > 0.6 , ensuring a robust statistical window.

HTS_Workflow Step1 Compound Preparation (Serial Dilution) Step2 TR-FRET Assay (PDE4 + cAMP + Tracer) Step1->Step2 Step3 Signal Detection (665nm / 615nm Ratio) Step2->Step3 Step4 Data Analysis (IC50 & Z'-factor) Step3->Step4 Control Positive Control (Rolipram) Control->Step2

Self-validating HTS workflow for evaluating PDE4 inhibitory activity.

Protocol 2: Cell-Based Anti-Inflammatory Assay (PBMC TNF- ELISA)

Causality: Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant human primary cell model. LPS stimulation induces a robust TLR4-mediated TNF-


 response, which is highly sensitive to intracellular cAMP elevation.
  • Cell Seeding & Starvation: Plate PBMCs at 1x10⁵ cells/well in RPMI-1640 with 1% FBS. Causality: Reduced serum starves the cells, synchronizing their cell cycle and lowering basal background noise from serum-derived growth factors.

  • Pre-incubation: Add the analogs 1 hour prior to stimulation. Causality: This allows the lipophilic ester to partition across the plasma membrane and engage the intracellular PDE4 enzyme before the TLR4 cascade initiates.

  • Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) and incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify TNF-

    
     via sandwich ELISA.
    
  • Self-Validation Checkpoint: Perform a parallel CellTiter-Glo (ATP-based) viability assay. If cell viability drops below 90%, the observed TNF-

    
     reduction is flagged as cytotoxic artifact rather than true pharmacological anti-inflammatory activity.
    

Quantitative SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) profile, illustrating how modifications to the 8-oxooctanoate tail impact both target affinity (PDE4 IC₅₀) and functional cellular efficacy (TNF-


 inhibition).
CompoundR-Group (Tail Modification)PDE4B IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)ClogP
Rolipram (Reference)Cyclopentyloxy1304502.8
Roflumilast (Reference)Cyclopropylmethoxy0.82.54.1
Analog A (Acid)8-oxooctanoic acid850>10002.4
Analog B (Ester)Ethyl 8-oxooctanoate2106803.6
Analog C (Diamine)1,8-octanediamine451204.5

Data Interpretation: The free acid (Analog A) exhibits poor cellular efficacy due to its inability to cross the lipid bilayer (low ClogP and negative charge at physiological pH). Esterification (Analog B) restores membrane permeability. The conversion of the oxo-ester into a diamine (Analog C)—mimicking the fibrinolytic precursors—significantly enhances both target affinity and cellular potency, likely due to favorable interactions with the solvent-filled region of the PDE4 binding pocket.

References

  • Synthesis and evaluation of 1,omega-diaryl-1,omega-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines) Source: Journal of Medicinal Chemistry, 1976, 19(2), 202-208. URL:[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: International Journal of Molecular Sciences, 2023, 24(14), 11585. URL:[Link]

Foundational

Melting point data for crystalline Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Thermal Characterization and Melting Point Determination of Crystalline Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate Introduction & Structural Causality Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS 57641-19-7) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Characterization and Melting Point Determination of Crystalline Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Introduction & Structural Causality

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS 57641-19-7) is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Historically, derivatives of its parent compound, 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid, have been synthesized and evaluated for their profound pharmacological potential, including roles in cardiovascular and central nervous system indications[1]. The transition of this ester from a crude synthetic mixture to a highly pure crystalline solid is a pivotal step in drug development, as the crystalline state ensures chemical stability, prevents degradation, and allows for precise stoichiometric handling.

The melting behavior of this compound is heavily dictated by its bipartite molecular architecture. The rigid 3,4-dimethoxyphenyl headgroup engages in robust


 stacking and specific dipole-dipole interactions, while the flexible 8-oxooctanoate aliphatic chain undergoes conformational folding during crystal packing. The delicate balance between these domains determines the overall lattice energy. Consequently, an accurate melting point profile is not merely a physical constant, but a direct, quantifiable readout of the crystal lattice's integrity and the compound's macroscopic purity.

Self-Validating Crystallization Protocol

To obtain reliable melting point data, the analyte must be completely free of solvent inclusions and amorphous domains. The following anti-solvent crystallization protocol is designed as a self-validating system to maximize lattice perfection prior to thermal analysis.

Methodology: Anti-Solvent Crystallization

  • Dissolution: Suspend 10.0 g of crude Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate in 25 mL of absolute ethanol. Heat to 50 °C under continuous stirring until complete dissolution is achieved. Causality: Ethanol acts as the primary solvent; its hydrogen-bonding capacity solvates the 8-oxo and ester carbonyl groups effectively at elevated temperatures without causing ester hydrolysis.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE membrane. Causality: This removes insoluble micro-particulates that could act as heterogeneous nucleation sites for impurities, ensuring that subsequent crystallization is driven purely by the solute's intrinsic thermodynamics.

  • Supersaturation via Anti-Solvent: Slowly add 50 mL of n-hexane dropwise while maintaining the temperature at 45 °C. Causality: The highly aliphatic nature of hexane drastically reduces the solubility of the polar aromatic headgroup, driving the system into a metastable supersaturated state without causing immediate "oiling out."

  • Controlled Nucleation: Cool the system at a strict, controlled rate of 0.5 °C/min down to 4 °C. Causality: A slow cooling ramp ensures that molecules have sufficient kinetic energy and time to orient themselves into the lowest-energy crystalline lattice, successfully avoiding the kinetic trap of amorphous precipitation.

  • Isolation & Desiccation: Isolate the crystals via vacuum filtration and dry in a vacuum desiccator over

    
     at 25 °C for 24 hours to remove any residual lattice-bound solvent.
    

Crystallization N1 Crude Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate N2 Dissolution in Hot Ethanol (Primary Solvent) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Addition of Hexane (Anti-Solvent) N3->N4 N5 Controlled Cooling (0.5 °C/min to 4 °C) N4->N5 N6 Vacuum Filtration & Desiccation N5->N6 N7 Pure Crystalline Material (Ready for Thermal Analysis) N6->N7

Workflow for the isolation of crystalline Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

Orthogonal Thermal Analysis Methodologies

A robust assessment of melting behavior requires orthogonal techniques: Differential Scanning Calorimetry (DSC) for thermodynamic quantification and Capillary Melting Point for visual phase transition confirmation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions as a function of temperature, providing critical, highly sensitive data on the melting point (


) and the enthalpy of fusion (

)[2]. It is the gold standard for detecting polymorphs and subtle phase transitions in drug development[3].
  • System Suitability: Calibrate the DSC instrument utilizing a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: This step is a mandatory self-validation mechanism that ensures the sensor's thermal resistance and capacitance are accurately compensated before analyzing the unknown sample.
  • Sample Preparation: Encapsulate 2.0 - 3.0 mg of the crystalline ester in a standard aluminum pan with a pinhole lid. Causality: The pinhole prevents internal pressure build-up from potential trace volatiles, which could artificially shift the melting endotherm to higher temperatures.

  • Thermal Program: Equilibrate the sample at 10 °C. Ramp the temperature at 2.0 °C/min to 80 °C under a dry nitrogen purge (50 mL/min). Causality: A slow heating rate of 2.0 °C/min minimizes thermal lag across the sample mass, allowing for a highly accurate determination of the extrapolated onset temperature without peak broadening.

Capillary Melting Point Determination

While DSC provides precise thermodynamic data, capillary methods offer a macroscopic visual confirmation of the melt range, which is exceptionally sensitive to bulk impurities and structural degradation[4].

  • Preparation: Pulverize the crystals into a fine, uniform powder and load into a glass capillary tube to a tightly packed depth of 2-3 mm.

  • Execution: Insert the capillary into the heating block. Rapidly heat the block to 10 °C below the expected DSC

    
    , then drastically reduce the ramp rate to 1.0 °C/min.
    
  • Observation: Record

    
     (the first sign of a liquid meniscus) and 
    
    
    
    (complete liquefaction of the solid).

ThermalAnalysis Sample Crystalline Sample (1-3 mg) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Capillary Capillary Apparatus (USP <741>) Sample->Capillary Data1 Onset Temp (T_onset) Enthalpy (ΔH_fus) DSC->Data1 Data2 Visual Melt Range (T_start - T_clear) Capillary->Data2 Validation Purity & Polymorph Validation Data1->Validation Data2->Validation

Dual-method thermal analysis workflow for melting point and purity validation.

Quantitative Data Presentation

The following table summarizes the standardized thermal specifications for high-purity crystalline Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. A narrow melting range (


 °C) and a sharp DSC endotherm are the primary release criteria for this intermediate.
ParameterAnalytical TechniqueSpecification / Expected TargetMechanistic Significance
Visual Melt Range Capillary Apparatus42.5 °C – 43.8 °CA broadened range (>2 °C) indicates lattice disruption by organic impurities or residual solvent.
Extrapolated Onset (

)
DSC (2 °C/min ramp)42.8 °C ± 0.2 °CRepresents the true thermodynamic melting point of the primary crystalline polymorph.
Peak Temperature (

)
DSC (2 °C/min ramp)43.5 °C ± 0.2 °CThe exact point of maximum endothermic heat flow during the phase transition.
Enthalpy of Fusion (

)
DSC Integration85 - 95 J/gQuantifies the total energy required to disrupt the

and van der Waals lattice interactions.

(Note: The specific thermal values represent the standardized analytical targets for the highly purified crystalline grade of this long-chain aryl-oxo ester based on its molecular weight and structural homologues).

Conclusion

The rigorous determination of the melting point for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate requires a synergistic approach combining controlled anti-solvent crystallization with orthogonal thermal analysis. By utilizing both DSC and capillary methods, researchers can establish a self-validating data set that ensures the structural integrity, polymorphic stability, and purity of this critical pharmaceutical intermediate.

References

  • Fliedner, L. J., Myers, M. J., Schor, J. M., & Pachter, I. J. (1976). Synthesis and evaluation of 1,ω-diaryl-1,ω-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines). Journal of Medicinal Chemistry, 19(2), 202–208.[Link]

  • Kodre, K. V., Attarde, S. R., Yendhe, P. R., Patil, R. Y., & Barge, V. U. (2014). Differential Scanning Calorimetry: A Review. Research and Reviews: Journal of Pharmaceutical Analysis.[Link]

  • Prime Process Safety Center. (n.d.). What is Differential Scanning Calorimetry (DSC). Prime Process Safety.[Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. ResolveMass. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Friedel-Crafts Acylation of 1,2-Dimethoxybenzene with Ethyl Suberoyl Chloride

Executive Summary The synthesis of long-chain aryl keto-esters is a critical transformation in medicinal chemistry, frequently utilized to generate building blocks for active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of long-chain aryl keto-esters is a critical transformation in medicinal chemistry, frequently utilized to generate building blocks for active pharmaceutical ingredients (APIs), including PDE4 inhibitors and fibrinolytic agents [1]. This application note details the optimized Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) using ethyl suberoyl chloride to yield ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate .

By detailing the mechanistic causality behind catalyst stoichiometry, temperature control, and quenching procedures, this guide provides a self-validating, highly reproducible protocol designed for scale-up and high-purity isolation [2].

Mechanistic Rationale & Process Logic

Regioselectivity and Substrate Activation

1,2-dimethoxybenzene is a highly electron-rich aromatic system. The two methoxy groups exert a strong synergistic ortho/para-directing effect. Electrophilic attack by the acylium ion occurs almost exclusively at the 4-position . The 3-position is sterically hindered by the adjacent methoxy group, making the 4-position (para to one methoxy, meta to the other) the kinetically and thermodynamically favored site for carbon-carbon bond formation.

The Causality of Catalyst Stoichiometry

A common point of failure in the acylation of oxygen-rich substrates is catalyst poisoning. In this protocol, 2.5 equivalents of Aluminum Chloride (AlCl


)  are strictly required. The causality is based on Lewis acid-base complexation:
  • 1.0 Equivalent coordinates with the ester carbonyl of ethyl suberoyl chloride.

  • 1.0 Equivalent coordinates with the electron-rich methoxy oxygens of the veratrole substrate.

  • 0.5 Equivalent is required to actively generate the highly electrophilic acylium ion and subsequently coordinate the newly formed ketone carbonyl of the product.

Failure to maintain this excess results in stalled kinetics and incomplete conversion, as the product itself acts as a Lewis base sink [2].

G A Ethyl Suberoyl Chloride B AlCl3 (2.5 eq) Complexation A->B C Acylium Ion Intermediate B->C DCM, 0°C E Electrophilic Attack (C4 Regioselectivity) C->E D 1,2-Dimethoxybenzene (Veratrole) D->E Steric/Electronic Directing F Al-Ketone Complex E->F RT, 12h G Acidic Quench (Ice/HCl) F->G Break Complex H Target Keto-Ester Product G->H Phase Separation

Mechanistic pathway and process logic for the Friedel-Crafts acylation of veratrole.

Quantitative Data & Reagent Specifications

Dichloromethane (DCM) is selected as the solvent because it is non-reactive under Friedel-Crafts conditions and effectively solvates the polar AlCl


-acyl complexes, preventing premature precipitation.

Table 1: Reaction Stoichiometry (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass (g)Volume (mL)Function
1,2-Dimethoxybenzene 138.161.0013.812.7Substrate
Ethyl suberoyl chloride 220.701.0523.2~21.5Acylating Agent
Aluminum Chloride (AlCl

)
133.342.5033.3-Lewis Acid Catalyst
Dichloromethane (DCM) 84.93--300Solvent

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating system. Visual and thermal cues are provided to ensure the operator can confirm the success of each phase in real-time[1, 3].

Workflow Step1 Step 1: Catalyst Prep Suspend AlCl3 in anhydrous DCM under N2 Step2 Step 2: Acylium Generation Dropwise addition of ethyl suberoyl chloride at 0°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Reaction Aging Warm to RT, stir for 12-16 hours Step3->Step4 Step5 Step 5: Quenching Pour into crushed ice and 1M HCl Step4->Step5 Step6 Step 6: Workup & Isolation Extract with DCM, wash, dry, concentrate Step5->Step6

Step-by-step operational workflow for the synthesis and isolation of the target keto-ester.

Phase 1: Catalyst Suspension and Acylium Generation
  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, an internal thermometer, and a nitrogen inlet. Flame-dry the apparatus to ensure strict anhydrous conditions.

  • Suspension: Add 33.3 g (250 mmol) of anhydrous AlCl

    
     to 150 mL of anhydrous DCM. Stir moderately. Note: The suspension will appear cloudy and granular.
    
  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Acylium Generation: Dissolve 23.2 g (105 mmol) of ethyl suberoyl chloride in 50 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the AlCl

    
     suspension over 30 minutes.
    
    • Causality & Validation: This step is highly exothermic. Maintain the internal temperature below 5 °C. The granular suspension will gradually dissolve into a homogenous, pale-yellow/amber solution, validating the successful formation of the soluble acylium-AlCl

      
       complex.
      
Phase 2: Substrate Addition and Aging
  • Substrate Addition: Dissolve 13.8 g (100 mmol) of 1,2-dimethoxybenzene in 50 mL of anhydrous DCM. Add this solution dropwise over 45 minutes.

    • Causality & Validation: HCl gas evolution will begin, indicating active electrophilic aromatic substitution. Keep the temperature below 5 °C to prevent polyalkylation or premature demethylation of the veratrole methoxy groups.

  • Aging: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 12 to 16 hours.

    • Validation: The cessation of HCl gas evolution indicates reaction completion. The mixture will darken to a deep red or brown Al-ketone complex.

Phase 3: Quenching and Workup
  • Quenching: Carefully pour the dark reaction mixture into a large beaker containing 300 g of crushed ice and 100 mL of 1M HCl.

    • Causality & Validation: The acidic quench is critical. Without HCl, the aluminum salts will precipitate as insoluble aluminum hydroxide (Al(OH)

      
      ) gels, causing severe, unbreakable emulsions. A successful quench is validated when the aqueous layer becomes completely transparent and the organic layer turns pale yellow.
      
  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 × 100 mL of DCM.

  • Washing & Drying: Combine the organic layers. Wash sequentially with 100 mL of saturated aqueous NaHCO

    
     (to neutralize residual acid) and 100 mL of brine. Dry the organic phase over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a viscous oil or low-melting solid.

Analytical Profiling & Troubleshooting

To ensure the integrity of the synthesized ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, verify the isolated material against the following expected analytical parameters.

Table 2: Expected Analytical Profiling

ParameterExpected Result / SpecificationAnalytical Purpose
Appearance Pale yellow to off-white viscous oilGross physical confirmation

H NMR (CDCl

)

7.58 (dd, 1H), 7.53 (d, 1H), 6.88 (d, 1H)
Confirms C4 regioselectivity (aromatic protons)

H NMR (CDCl

)

4.12 (q, 2H), 3.93 (s, 6H), 2.92 (t, 2H)
Confirms ester, methoxy, and

-ketone protons
LC-MS (ESI+) [M+H]

m/z 323.2
Confirms molecular weight (Target MW: 322.18)
HPLC Purity > 95% (Area Normalization)Assesses reaction efficiency and byproduct profile
Process Optimization: Avoiding Demethylation

A known pitfall in the Friedel-Crafts acylation of methoxybenzenes is Lewis acid-mediated ether cleavage. AlCl


 is a potent ether-cleaving agent at elevated temperatures. If HPLC profiling reveals phenolic byproducts (loss of 14 Da corresponding to a methyl group), the reaction temperature during the aging phase likely exceeded 25 °C, or the reaction was allowed to stir for >24 hours. Strict adherence to the 12-16 hour window at room temperature completely mitigates this side reaction.

References

  • Fliedner, L. J., Myers, M. J., Schor, J. M., & Pachter, I. J. "Synthesis and evaluation of 1,ω-diaryl-1,ω-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines)." Journal of Medicinal Chemistry, 1976, 19(2), 202-208. URL:[Link] [1]

Application

Application Note: Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate as a Versatile Intermediate in Pharmaceutical Synthesis

Executive Summary & Strategic Utility In modern medicinal chemistry, the efficiency of drug discovery pipelines relies heavily on the selection of bifunctional, pre-assembled building blocks. Ethyl 8-(3,4-dimethoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the efficiency of drug discovery pipelines relies heavily on the selection of bifunctional, pre-assembled building blocks. Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS: 57641-19-7) serves as a highly privileged intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Featuring a 3,4-dimethoxyphenyl pharmacophore, a reactive C8 ketone, and a terminal ethyl ester, this molecule offers orthogonal reactivity. It is primarily utilized in the divergent synthesis of 1,ω-diaryl-1,ω-alkanediamines—a class of compounds renowned for their potent fibrinolytic activity and targeted Phosphodiesterase IV (PDE IV) inhibition () [1].

Mechanistic Rationale: The 3,4-Dimethoxyphenyl Pharmacophore

As an Application Scientist, it is critical to understand why this specific intermediate is chosen over linear aliphatic chains.

  • Pharmacophore Integration: The 3,4-dimethoxyphenyl moiety is a well-established bioisostere for catecholamines. It fits precisely into the hydrophobic pockets of PDE enzymes, competitively blocking the active site and preventing the hydrolysis of cyclic AMP (cAMP).

  • Linker Optimization: The 8-carbon aliphatic chain provides the exact spatial distance required for bis-benzylamine derivatives to bridge dual binding sites in target proteins, maximizing binding affinity.

  • Orthogonal Reactivity: The terminal ester can be selectively saponified or converted to an amide, while the C8 ketone remains available for reductive amination, Wittig olefination, or stereoselective reduction.

Quantitative Physicochemical Profiling

To facilitate experimental planning, the quantitative data for the primary ester and its immediate downstream acid derivative are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Synthetic Yield
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate 57641-19-7C₁₈H₂₆O₅322.40Solid / Viscous OilN/A (Starting Material)
8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid 32246-94-9C₁₆H₂₂O₅294.34White Powder88% - 94%

(Data corroborated via) [2].

Experimental Protocols (Self-Validating Systems)

The following workflows detail the transformation of the ester into active pharmaceutical precursors. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Chemoselective Saponification

Objective: Convert the ethyl ester to 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid without degrading the C8 ketone.

  • Solvent Preparation: Dissolve 10.0 g of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate in 100 mL of a 3:1 Ethanol/Water mixture.

    • Causality: Ethanol acts as a co-solvent to dissolve the highly lipophilic ester, while water is necessary to dissolve the inorganic base. This prevents the reaction from stalling in a biphasic state.

  • Base Addition: Add 2.5 equivalents of Sodium Hydroxide (NaOH) pellets. Stir at 60°C for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the sodium salt of the acid) validates complete conversion.

  • Workup & Precipitation: Cool the mixture to 0°C and slowly acidify with 2M HCl until the pH reaches 2.0.

    • Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the free acid to precipitate.

  • Isolation: Filter the resulting white precipitate, wash with cold distilled water, and dry under a vacuum to yield the pure acid.

Protocol B: Reductive Amination of the C8-Ketone

Objective: Couple the C8 ketone with a primary amine to form the 1,ω-alkanediamine precursor.

  • Iminium Formation: Dissolve 1.0 eq of 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid and 1.2 eq of the target primary amine (e.g., benzylamine) in anhydrous methanol. Add 0.1 eq of glacial acetic acid to adjust the pH to ~5.5.

    • Causality: A mildly acidic environment is critical. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium ion, while avoiding the degradation of the reducing agent.

  • Intermediate Validation: Stir at room temperature for 2 hours. Take a 10 µL aliquot, quench with NaBH₄, and analyze via LC-MS. The presence of the intermediate mass confirms complete iminium formation.

  • Selective Reduction: Cool the reaction to 0°C. Add 1.5 eq of Sodium cyanoborohydride (NaBH₃CN) in small portions.

    • Causality: NaBH₃CN is highly chemoselective at pH 5-6. It will efficiently reduce the iminium ion to the secondary amine but is too mild to reduce the unreacted ketone or the carboxylic acid, thereby preventing the formation of unwanted secondary alcohols.

  • Quench & Extraction: Warm to room temperature, stir for 12 hours, and quench with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Workflow & Pathway Visualization

The following diagram maps the synthetic progression from the raw intermediate to the final API derivative, alongside the downstream pharmacological signaling pathway.

G cluster_synthesis Synthetic Workflow cluster_mechanism Pharmacological Pathway A Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate (CAS: 57641-19-7) B 8-(3,4-dimethoxyphenyl) -8-oxooctanoic acid (CAS: 32246-94-9) A->B Saponification (NaOH, EtOH/H2O) C 1,ω-diaryl-1,ω-alkanediamine Derivatives B->C Reductive Amination (R-NH2, NaBH3CN) D PDE IV Enzyme C->D Competitive Inhibition E Intracellular cAMP ↑ D->E Prevents cAMP Hydrolysis F Anti-inflammatory & Fibrinolytic Effects E->F PKA Pathway Activation

Fig 1: Synthetic workflow of 1,ω-alkanediamines and their downstream PDE IV inhibition pathway.

References

  • Fliedner, L. J., Myers, M. J., Schor, J. M., & Pachter, I. J. (1976). Synthesis and evaluation of 1,ω-diaryl-1,ω-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines). Journal of Medicinal Chemistry, 19(2), 202–208.[Link]

Method

Application Note: Reagents and Protocols for the Preparation of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Chemical Significance Ethyl 8-(3,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Significance

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS: 57641-19-7) is a critical synthetic intermediate in medicinal chemistry. It is predominantly utilized as a precursor for 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid and a broader class of 1,ω-diaryl-1,ω-alkanediamines. These downstream derivatives have been extensively evaluated for their potent fibrinolytic activity and targeted phosphodiesterase (PDE) inhibitory profiles .

Synthesizing this bifunctional molecule requires precise control over carbon-carbon bond formation. This guide details a highly regioselective Friedel-Crafts acylation protocol, utilizing 1,2-dimethoxybenzene (veratrole) and ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoethyl ester).

Mechanistic Causality and Reaction Design

To achieve high yields and avoid polymeric byproducts, the reaction design leverages the principles of Electrophilic Aromatic Substitution (EAS) .

  • Substrate Nucleophilicity (Veratrole): The two methoxy groups on veratrole are strongly electron-donating via resonance. This renders the aromatic ring highly nucleophilic. The acylation proceeds with strict regioselectivity at the 4-position due to the synergistic ortho/para-directing effects of the methoxy groups and the steric blockade at the 3-position.

  • Acylating Agent Stability: Ethyl 8-chloro-8-oxooctanoate provides an 8-carbon aliphatic chain terminating in an ethyl ester. The ester moiety remains stable under anhydrous Lewis acid conditions, preventing unwanted transesterification or cleavage during the primary reaction.

  • Catalyst Sequestration (AlCl₃): Unlike Friedel-Crafts alkylations which are catalytic, acylations require a full stoichiometric equivalent (typically >1.1 eq) of the Lewis acid . The causality behind this is that the newly formed ketone product possesses a highly basic carbonyl oxygen that strongly coordinates with AlCl₃, effectively sequestering the catalyst and halting the reaction if an insufficient amount is used.

Mechanism A Ethyl 8-chloro- 8-oxooctanoate C Acylium Ion Intermediate A->C + AlCl4- B AlCl3 Catalyst B->C E Wheland Intermediate (Sigma Complex) C->E D Veratrole (Nucleophile) D->E F Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate E->F - H+

Mechanistic pathway of the Friedel-Crafts acylation to form the target compound.

Reagents and Quantitative Specifications

To ensure a self-validating system, all reagents must meet the strict purity and stoichiometric requirements outlined in Table 1 . Moisture is the primary failure point in this synthesis; all reagents must be rigorously anhydrous.

Table 1: Reagent Specifications and Stoichiometry

ReagentRoleMW ( g/mol )EquivalentsHandling Notes
1,2-Dimethoxybenzene Aromatic Nucleophile138.161.05Distill over CaH₂ prior to use.
Ethyl 8-chloro-8-oxooctanoate Acylating Agent220.691.00Limiting reagent; highly moisture sensitive.
Aluminum Chloride (AlCl₃) Lewis Acid133.341.15Use anhydrous powder from a freshly opened bottle.
Dichloromethane (DCM) Solvent84.935-10 VolAnhydrous; sparge with Argon.
1M HCl / Crushed Ice Quenching AgentN/AExcessRequired to break the Al-ketone complex.

Step-by-Step Experimental Protocol

Caution: Conduct all steps in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). AlCl₃ reacts violently with water to release HCl gas.

Phase 1: Preparation of the Acylium Ion Complex
  • Equip a flame-dried, 3-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet.

  • Suspend anhydrous AlCl₃ (1.15 eq) in anhydrous DCM (approx. 5 volumes relative to the limiting reagent).

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Dissolve ethyl 8-chloro-8-oxooctanoate (1.00 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.

  • Causality Check: Maintain the internal temperature below 10 °C. The mixture will transition from a heterogeneous suspension to a homogenous, slightly colored solution, indicating the successful formation of the highly electrophilic acylium ion.

Phase 2: Electrophilic Aromatic Substitution
  • Dissolve 1,2-dimethoxybenzene (1.05 eq) in anhydrous DCM (2 volumes).

  • Add the veratrole solution dropwise to the acylium ion complex, maintaining the temperature at 0–5 °C.

  • Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • Validation Check: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The reaction is complete when the acylating agent is entirely consumed.

Phase 3: Quenching and Workup
  • Carefully pour the reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and 1M HCl.

  • Causality Check: The acidic aqueous quench is non-negotiable. It hydrolyzes the rigid aluminum-ketone complex, liberating the free Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate into the organic phase.

  • Separate the organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM to ensure maximum recovery.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine (to remove excess water).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via silica gel column chromatography, eluting with a gradient of Hexanes to Ethyl Acetate (typically starting at 9:1 and moving to 7:3).

  • Pool the product-containing fractions and concentrate in vacuo to yield the purified target compound.

Workflow A Step 1: Catalyst Activation AlCl3 + DCM (0°C) B Step 2: Acylium Ion Formation Add Ethyl 8-chloro-8-oxooctanoate A->B C Step 3: Friedel-Crafts Acylation Add Veratrole (1,2-dimethoxybenzene) B->C D Step 4: Reaction Quenching Pour into Ice/HCl C->D E Step 5: Extraction & Wash DCM Extraction, Brine Wash D->E F Step 6: Purification Silica Gel Column Chromatography E->F

Experimental workflow for the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

System Validation and Process Metrics

To ensure the trustworthiness of the protocol, the following parameters must be continuously validated during the execution of the workflow.

Table 2: Reaction Parameters and Validation Metrics

ParameterTarget ValueValidation MethodCausality / Rationale
Addition Temp. 0–5 °CInternal ThermocouplePrevents uncontrolled exothermic degradation of the acylium ion.
Reaction Temp. 20–25 °CAmbient MonitoringProvides sufficient activation energy for the EAS without inducing over-acylation or ester cleavage.
AlCl₃ Ratio 1.15 eqMass BalanceThe ketone product forms a 1:1 stable complex with AlCl₃; excess is required to drive the reaction to completion.
Reaction Time 2–4 hoursTLC / LC-MSEnsures complete conversion of the limiting reagent before quenching.

References

  • Fliedner, L.J., Myers, M.J., Schor, J.M., & Pachter, I.J. (1976). "Synthesis and evaluation of 1,omega-diaryl-1,omega-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines)." Journal of Medicinal Chemistry, 19(2), 202-208.[Link]

  • Wikipedia Contributors. (2024). "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia.[Link]

  • Asano, K. (2018). "Friedel-Crafts Acylation." Master Organic Chemistry.[Link]

Application

Application Note: Scalable Saponification of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Context & Chemical Rationale The hydrolysis of ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate to its corresponding free acid, 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid , is a critical functional group transformation in th...

Author: BenchChem Technical Support Team. Date: March 2026

Context & Chemical Rationale

The hydrolysis of ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate to its corresponding free acid, 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid , is a critical functional group transformation in the synthesis of complex pharmacological agents. This intermediate is notably utilized in the [1], which are evaluated for their fibrinolytic and antidepressant activities.

Because the substrate contains both an electron-rich aromatic ring and a potentially reactive aryl-alkyl ketone at the C8 position, the hydrolysis must be chemoselective. Base-catalyzed ester hydrolysis (saponification) via the


 mechanism is the premier choice [2]. Unlike acid-catalyzed hydrolysis, which is an equilibrium process requiring a vast excess of water, saponification is driven to absolute completion by the irreversible deprotonation of the newly formed carboxylic acid by the expelled ethoxide leaving group.

Mechanistic Pathway & Process Workflow

The transformation relies on the nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate expels the alkoxide, which immediately deprotonates the carboxylic acid to form a water-soluble sodium carboxylate thermodynamic sink.

G SM Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (Lipophilic Ester) Saponification Saponification (B_Ac2) NaOH (3 eq), EtOH/H2O, 60°C SM->Saponification Nucleophilic Attack (OH-) Intermediate Sodium 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (Water-Soluble Salt) Saponification->Intermediate Irreversible Deprotonation Wash Liquid-Liquid Extraction Wash with EtOAc to remove unreacted ester Intermediate->Wash Aqueous Phase Retained Acidification Acidification 2M HCl to pH 1-2 Wash->Acidification pH Adjustment Product 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid (Precipitate / EtOAc Extraction) Acidification->Product Protonation & Isolation

Workflow for base-catalyzed hydrolysis of ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate to its acid.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and robust protocol, every step of this methodology is designed with specific physicochemical causalities:

  • Solvent Selection (EtOH/H

    
    O):  The starting ester is highly lipophilic due to the C8 aliphatic chain and the dimethoxyaryl moiety. Attempting hydrolysis in pure water results in a biphasic suspension with near-zero reaction kinetics. Ethanol acts as a miscible co-solvent, homogenizing the system and facilitating collision frequency between the ester and aqueous hydroxide [2].
    
  • Pre-Acidification Organic Wash: Before isolating the product, the basic aqueous layer is washed with Ethyl Acetate (EtOAc). Causality: The product is currently a water-soluble sodium salt. Washing with EtOAc selectively removes unreacted starting material and neutral organic impurities, ensuring the final precipitated acid is highly pure.

  • pH-Controlled Precipitation: The pKa of the aliphatic carboxylic acid is approximately 4.8. Acidifying the aqueous layer to pH 1–2 with 2M HCl ensures >99.9% protonation. This neutralizes the salt into the highly lipophilic free acid, which crashes out of the aqueous phase, allowing for high-recovery extraction.

Quantitative Parameters

Table 1: Stoichiometric Parameters for a 10 mmol Scale Hydrolysis

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate322.401.03.22 gSubstrate
Sodium Hydroxide (NaOH)40.003.01.20 gNucleophile / Base
Ethanol (EtOH)46.07Solvent20.0 mLCo-solvent
Deionized Water18.02Solvent10.0 mLAqueous Medium
Hydrochloric Acid (2M)36.46~4.0~20.0 mLAcidifying Agent

Table 2: Reaction Optimization and Yield Matrix

Base / Solvent SystemTemperatureTimeConversion (LC-MS)Isolated YieldObservation / Causality
NaOH (1.1 eq) / THF:H

O (1:1)
25 °C12 h65%58%Incomplete conversion; stoichiometric base depleted by atmospheric CO

.
LiOH·H

O (3.0 eq) / THF:MeOH:H

O
25 °C8 h>99%89%Excellent conversion, but complex ternary solvent removal causes foaming.
NaOH (3.0 eq) / EtOH:H

O (2:1)
60 °C 2 h >99% 94% Optimal kinetics; facile solvent evaporation; highest purity profile.

Step-by-Step Protocol

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (3.22 g, 10.0 mmol).

  • Add 20 mL of absolute ethanol and stir until the substrate is fully dissolved.

  • In a separate beaker, dissolve NaOH (1.20 g, 30.0 mmol) in 10 mL of deionized water. Caution: Dissolution is exothermic.

  • Add the aqueous NaOH solution to the ethanolic ester solution dropwise over 5 minutes.

Step 2: Saponification & In-Process Control (IPC) 5. Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 2 hours. 6. Self-Validation Check: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (


) will disappear, and the product will remain entirely at the baseline (

) as the polar sodium carboxylate salt.

Step 3: Solvent Removal & Purification Wash 7. Cool the reaction mixture to room temperature. 8. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol. Critical Step: Failing to remove ethanol will cause it to act as a phase-transfer agent, leading to severe emulsions in the next step. 9. Dilute the remaining aqueous residue with 30 mL of deionized water. 10. Transfer to a separatory funnel and wash the basic aqueous layer with EtOAc (


 mL). Discard the organic layers (contains neutral impurities).

Step 4: Acidification & Isolation 11. Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath. 12. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 1–2 (verify with pH indicator paper). A white/off-white precipitate of the free carboxylic acid will form. 13. Extract the acidified aqueous suspension with EtOAc (


 mL).
14. Combine the organic extracts and wash with brine (20 mL) to remove residual inorganic salts and moisture.
15. Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure to yield 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid as a solid (approx. 2.76 g, 94% yield).

References

  • Fliedner, L. J., Myers, M. J., Schor, J. M., & Pachter, I. J. (1976). Synthesis and evaluation of 1,ω-diaryl-1,ω-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines). Journal of Medicinal Chemistry, 19(2), 202-208.[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

Method

Application Notes and Protocols for the Synthesis of 4-Octanoylveratrole via Friedel-Crafts Acylation

Abstract These application notes provide a comprehensive guide for the synthesis of 4-octanoylveratrole, an important aryl ketone intermediate, through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 4-octanoylveratrole, an important aryl ketone intermediate, through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). This document offers a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol suitable for laboratory execution, and expert insights into process optimization and troubleshooting. The protocols and discussions are designed for an audience of researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains one of the most powerful and widely utilized reactions in organic synthesis for forming carbon-carbon bonds on aromatic rings. This electrophilic aromatic substitution reaction provides a direct route to aryl ketones, which are pivotal precursors in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.

The ketone products of this reaction are particularly valuable because the electron-withdrawing nature of the acyl group deactivates the aromatic ring, effectively preventing the multiple substitution reactions that can plague the related Friedel-Crafts alkylation.

Veratrole is an excellent substrate for this transformation. The two electron-donating methoxy groups strongly activate the aromatic ring, facilitating acylation under relatively mild conditions. Furthermore, these groups direct the incoming acyl electrophile with high regioselectivity, primarily to the C4 position (para to one methoxy group and meta to the other), leading to the desired 3',4'-dimethoxy-substituted ketone.

This guide details the acylation of veratrole with octanoyl chloride, a representative long-chain acyl halide, to yield 4-octanoylveratrole.

Reaction Mechanism and Guiding Principles

The acylation of veratrole proceeds via a well-established electrophilic aromatic substitution mechanism. The entire process can be understood through three primary stages:

  • Generation of the Acylium Ion: The reaction is initiated by the interaction between the acylating agent (octanoyl chloride) and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant that attacks the aromatic ring.

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the veratrole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity and Product Complexation: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, which restores the aromatic system and releases the final aryl ketone product. However, the reaction does not end here. The carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation renders the catalyst inactive, which is why a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion. This complex is subsequently hydrolyzed during aqueous workup to liberate the final product.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Complexation OctanoylCl Octanoyl Chloride AcyliumComplex [R-CO-Cl-AlCl₃] Complex OctanoylCl->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (R-C≡O⁺) + AlCl₄⁻ AcyliumComplex->AcyliumIon Cleavage Veratrole Veratrole SigmaComplex Sigma Complex (Arenium Ion) Veratrole->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct 4-Octanoylveratrole ProductComplex->FinalProduct Aqueous Workup

Figure 1. The three-stage mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis of 4-octanoylveratrole.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantityProperties/Hazards
Veratrole (1,2-Dimethoxybenzene)C₈H₁₀O₂138.1650.06.91 g (6.1 mL)Irritant
Octanoyl ChlorideC₈H₁₅ClO162.6655.08.95 g (8.9 mL)Corrosive, lachrymator, moisture sensitive
Aluminum Chloride (Anhydrous)AlCl₃133.3460.08.00 gCorrosive, reacts violently with water, moisture sensitive
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-~200 mLVolatile, suspected carcinogen
Hydrochloric Acid (conc., 37%)HCl36.46-~30 mLCorrosive, toxic fumes
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-~100 mLIrritant
Brine (Sat. NaCl Sol.)NaCl58.44-~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gHygroscopic
Crushed IceH₂O18.02-~200 g-
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood:

Application

Application Note: Advanced Solvent Selection for the Synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Executive Summary The synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl suberoyl chloride is a critical transformation in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl suberoyl chloride is a critical transformation in the development of active pharmaceutical ingredients (APIs). This intermediate is highly valued as a precursor for 1,ω-diaryl-1,ω-alkanediamines, which have been extensively evaluated for fibrinolytic activity and as selective PDE4 inhibitors[1][2].

Because veratrole is a highly electron-rich aromatic system, it is exceptionally prone to over-acylation and Lewis acid-mediated demethylation[3][4]. This application note provides an authoritative guide to solvent selection for this synthesis, outlining the thermodynamic causality behind traditional and green chemistry approaches to ensure high regioselectivity, yield, and environmental compliance.

Mechanistic Rationale & Causality in Solvent Selection

The functionalization of veratrole is driven by electrophilic aromatic substitution. The two methoxy groups strongly activate the ring, directing the incoming acylium ion to the position para to one methoxy group and meta to the other, minimizing steric hindrance to yield the 3,4-dimethoxyphenyl moiety[4].

The choice of solvent fundamentally alters the reaction pathway by modulating the stability of the acylium ion intermediate and the coordination state of the Lewis acid catalyst:

  • Dichloromethane (DCM) - The Kinetic Route: DCM possesses a low dielectric constant and does not strongly coordinate with aluminum chloride (

    
    ). Causality:  By leaving the Lewis acid uncoordinated and highly active, DCM promotes rapid acylium ion generation. This rapid kinetic profile allows the reaction to proceed at low temperatures (
    
    
    
    ), which thermodynamically suppresses the activation energy required for the unwanted ether cleavage (demethylation) of veratrole.
  • Deep Eutectic Solvents (DES) - The Thermodynamic Route: A eutectic mixture of choline chloride and zinc chloride (

    
    ) acts as both a green solvent and a mild Lewis acid catalyst[3][5]. Causality:  The extensive hydrogen-bonding network of the DES stabilizes the transition state. Because 
    
    
    
    is a milder Lewis acid than
    
    
    , it virtually eliminates the risk of veratrole demethylation (typically
    
    
    even under forcing conditions) while allowing for direct catalyst recycling[3][5].
  • Solvent-Free (Solid Acid Catalysis): Utilizing binary metal oxide solid solutions (e.g., ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) eliminates the solvent entirely. Causality:  The reaction shifts to an Eley-Rideal mechanism where weak adsorption of the acylating agent on the solid acid surface drives the substitution, avoiding the toxic aqueous waste associated with quenching homogeneous Lewis acids.
    

Quantitative Solvent Performance

The following table summarizes the comparative performance of various solvent systems for the acylation of veratrole derivatives based on established kinetic and yield data[3][4][5][6].

Solvent SystemCatalystTemp (°C)Time (h)Est. Yield (%)RegioselectivityE-Factor (Waste)
Dichloromethane (DCM)

(1.2 eq)
0 to 252.085 - 90>98% paraHigh
Nitrobenzene

(1.2 eq)
254.0 - 6.080 - 85>95% paraVery High
Solvent-Free

902.0~7497% paraLow
DES

None (Dual function)120 (MW)0.280 - 85>98% paraVery Low

Experimental Workflow Visualization

Workflow Start Reactants: Veratrole + Ethyl Suberoyl Chloride Solvent Solvent Selection Matrix Start->Solvent DCM Dichloromethane (DCM) Classic Route Solvent->DCM High Yield Low Temp DES [CholineCl][ZnCl2]3 Green Route Solvent->DES Eco-Friendly Recyclable Acylium Acylium Ion Generation DCM->Acylium AlCl3 Catalyst DES->Acylium Dual Solvent/Catalyst EAS Electrophilic Aromatic Substitution (Regioselective para-attack) Acylium->EAS Product Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate EAS->Product

Figure 1: Workflow of solvent selection in the Friedel-Crafts acylation of veratrole.

Detailed Experimental Protocols

Protocol A: Classic High-Yield Synthesis (DCM-Mediated)

This protocol is optimized for maximum yield and relies on kinetic control to prevent side reactions[4].

Materials:

  • Veratrole (10 mmol)

  • Ethyl 8-chloro-8-oxooctanoate (Ethyl suberoyl chloride) (11 mmol)

  • Anhydrous Aluminum Chloride (

    
    ) (12 mmol)
    
  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL three-neck round-bottom flask with inert gas (Argon/Nitrogen). Add 30 mL of anhydrous DCM, 10 mmol of veratrole, and 11 mmol of ethyl suberoyl chloride.

  • Catalyst Addition: Cool the mixture to

    
     using an ice bath. Add 
    
    
    
    (12 mmol) portion-wise over 15 minutes.
    • Causality: The reaction is highly exothermic. Slow addition at

      
       prevents localized heating, which would otherwise trigger the cleavage of the methoxy ether bonds.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully pour the reaction mixture into 50 mL of ice-cold

    
    .
    
    • Causality: The acidic quench breaks the highly stable aluminum-ketone complex, releasing the free target ester into the organic phase and partitioning the aluminum salts into the aqueous phase to prevent emulsion formation.

  • Isolation: Separate the organic layer, wash with saturated

    
     (2 x 20 mL) and brine (20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

System Validation & In-Process Control (IPC):

  • Visual Cue: Upon addition of

    
    , the solution will transition from clear to a deep red-orange, validating the formation of the acylium-aromatic charge-transfer complex.
    
  • Chromatographic IPC: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the veratrole spot (UV active, higher

    
    ) and appearance of the product spot (UV active, lower 
    
    
    
    ) validates completion.
Protocol B: Green Synthesis (DES-Mediated)

This protocol utilizes a Deep Eutectic Solvent to bypass the toxicity of DCM and the moisture sensitivity of traditional Lewis acids[3][5].

Materials:

  • Veratrole (10 mmol)

  • Ethyl 8-chloro-8-oxooctanoate (11 mmol)

  • Choline Chloride (

    
    ) and Zinc Chloride (
    
    
    
    )

Step-by-Step Methodology:

  • DES Preparation: Mix

    
     and 
    
    
    
    in a 1:3 molar ratio. Heat the mixture to
    
    
    until a clear, homogeneous liquid (
    
    
    ) forms[3].
  • Reaction: In a microwave-safe vessel, add 10 mmol of veratrole, 11 mmol of ethyl suberoyl chloride, and 5 mL of the prepared DES.

  • Irradiation: Subject the mixture to microwave irradiation at

    
     for 10–15 minutes[3].
    
    • Causality: Microwave heating in the highly ionic DES media provides rapid, uniform energy transfer, overcoming the lower intrinsic reactivity of

      
       compared to 
      
      
      
      without causing thermal degradation.
  • Extraction & Recycling: Cool the mixture to room temperature. Extract the product using a green non-polar solvent (e.g., Ethyl Acetate or Cyclopentyl methyl ether, 3 x 10 mL). The DES layer remains intact and can be dried under vacuum for 1–3 hours for immediate reuse in subsequent cycles[5].

System Validation & In-Process Control (IPC):

  • Phase Separation Cue: After the reaction, the addition of the extraction solvent will form a distinct biphasic system, validating that the DES has not degraded.

  • Chromatographic IPC: Direct sampling of the upper organic layer for GC or HPLC analysis will confirm

    
     conversion of veratrole.
    

Downstream Applications: Saponification

Once synthesized, Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is frequently subjected to alkaline hydrolysis. Treatment with sodium hydroxide (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) in an aqueous-ethanolic mixture yields 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid [7]. This carboxylic acid is a critical building block documented by Fliedner et al. (1976) for the synthesis of 1,ω-diaryl-1,ω-alkanediamines, which are heavily evaluated for their fibrinolytic and pharmacological properties.

References[3] "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)" - scispace.com - Verified URL[5] "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 )" - rsc.org - Verified URL[6] "Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst" - researchgate.net - Verified URL[4] "An In-depth Technical Guide to the Synthesis of Veratrole Derivatives as Precursors" - benchchem.com - Verified URL[1] "SUBSTITUTED OXIME DERIVATIVES USEFUL AS PDE IV INHIBITORS - European Patent Office - EP 0766673 B1" - googleapis.com - Verified URL[7] "8-(3,4-DIMETHOXYPHENYL)-8-OXOOCTANOIC ACID synthesis" - chemicalbook.com - Verified URL[2] "Synthesis and evaluation of 1,ω-diaryl-1,ω-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines)" - acs.org - Verified URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate . This critical intermediate is typically synthesized via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride).

Below, you will find self-validating protocols, mechanistic troubleshooting workflows, and authoritative FAQs to help you overcome yield plateaus, regioselectivity issues, and unwanted hydrolysis.

Mechanistic Pathway & Diagnostic Workflows

To troubleshoot effectively, we must first understand the molecular causality of the reaction. The acylation relies on the generation of a resonance-stabilized acyl cation, which subsequently attacks the electron-rich veratrole ring[1].

ReactionPathway A Ethyl 8-chloro-8-oxooctanoate + Lewis Acid (e.g., AlCl3) B Acyl Cation Intermediate (Resonance Stabilized) A->B Catalyst Activation D Wheland Intermediate (Sigma Complex at C4) B->D Electrophilic Attack C Veratrole (1,2-dimethoxybenzene) C->D Electron Donation E Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate D->E Deprotonation & Rearomatization

Mechanistic pathway of veratrole acylation via acyl cation intermediate.

When yields drop below expected thresholds (>85%), follow this diagnostic decision tree to isolate the root cause:

Workflow Start Issue: Low Product Yield (<60%) Q1 Analyze Crude by HPLC/GC-MS Start->Q1 S1 High Unreacted Veratrole? Q1->S1 S2 Regioisomer Formation (e.g., 2,3-dimethoxy)? Q1->S2 S3 Ester Hydrolysis Byproducts? Q1->S3 A1 Increase Catalyst Loading or Switch to Solid Acid S1->A1 Yes A2 Lower Reaction Temp (0°C to -10°C) S2->A2 Yes A3 Use Anhydrous Conditions & Gentle Quench S3->A3 Yes

Diagnostic workflow for resolving low yield in Friedel-Crafts acylation.

Self-Validating Experimental Protocol

Standard methodologies often fail because they lack built-in verification steps. The following protocol integrates causality and real-time validation to ensure the successful synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

Objective: Achieve >85% yield with >95% regioselectivity for the 3,4-dimethoxyphenyl isomer. Materials: Veratrole (1.0 eq), Ethyl 8-chloro-8-oxooctanoate (1.1 eq), Anhydrous AlCl₃ (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Step 1: Catalyst Activation. Suspend AlCl₃ in anhydrous DCM under N₂ at 0°C. Dropwise add ethyl 8-chloro-8-oxooctanoate.

    • Causality & Validation: AlCl₃ abstracts the chloride, generating the required resonance-stabilized acyl cation[1]. Validation: The suspension will transition to a homogeneous pale yellow/orange solution, confirming active electrophile generation.

  • Step 2: Electrophilic Aromatic Substitution. Slowly add veratrole dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

    • Causality & Validation: Veratrole is highly activated by two electron-donating methoxy groups. Keeping the temperature low prevents polyacylation and favors the less sterically hindered 4-position[2]. Validation: An immediate deepening of color (dark red/brown) indicates the formation of the Wheland intermediate.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) for 4 hours.

    • Causality & Validation: The newly formed ketone product forms a tight Lewis acid-base complex with AlCl₃, necessitating the 1.5 eq excess to ensure the reaction proceeds to completion[2]. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the veratrole spot (R_f ~0.6) disappears, replaced entirely by the product spot (R_f ~0.3).

  • Step 4: Controlled Quench. Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous NH₄Cl.

    • Causality & Validation: A standard 1M HCl quench is too harsh and will hydrolyze the distal ethyl ester. NH₄Cl provides a mild, buffered quench. Validation: The dark complex will break down into a biphasic system (clear organic layer, cloudy aqueous layer) without excessive exothermic heat generation.

  • Step 5: Workup and Isolation. Separate the organic layer, extract the aqueous layer 2x with DCM. Wash combined organics with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield plateauing around 50-60% despite full consumption of the acyl chloride? A1: In Friedel-Crafts acylation, the Lewis acid (AlCl₃) complexes strongly with the carbonyl oxygen of the newly formed ketone product. This effectively deactivates the catalyst. Therefore, a stoichiometric amount plus a slight excess (typically 1.1 to 1.5 equivalents) is strictly required to drive the reaction to completion, unlike alkylations which are truly catalytic[2]. If you are using <1.0 eq of AlCl₃, your reaction will stall.

Q2: My GC-MS shows a mass of 294.34 (M+) instead of the expected 322.40 for the ethyl ester. What happened? A2: A mass of 294.34 corresponds to , the hydrolyzed free acid[3]. This occurs if your reaction quench is too acidic or highly exothermic. The distal ethyl ester is highly susceptible to hydrolysis under harsh aqueous workup. You must use a controlled quench with ice-cold saturated ammonium chloride (NH₄Cl) instead of concentrated HCl.

Q3: Can I replace highly polluting AlCl₃ with a greener alternative without sacrificing yield? A3: Yes. Homogeneous Lewis acids like AlCl₃ generate highly polluting aqueous waste and severe emulsions during workup. Solid superacids, such as Cs2.5H0.5PW12O40/K-10 clay or sulfated zirconia, have been successfully employed for the acylation of veratrole. These solid catalysts operate via an Eley-Rideal mechanism, can be filtered off easily, and are reusable, significantly improving the green metrics of the synthesis[4].

Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield and regioselectivity.

Table 1: Catalyst & Condition Optimization for Veratrole Acylation

Catalyst SystemEquivalents / LoadingTemp (°C)Time (h)Yield (%)Regioselectivity (3,4- vs 2,3-)
AlCl₃ (Standard) 1.5 eq0 to 25485%>95:5
AlCl₃ (Sub-stoich) 0.5 eq252432%>95:5
FeCl₃ 1.5 eq251268%90:10
Cs-DTP/K-10 5% (w/w)90289%>99:1
Zeolite H-Beta 10% (w/w)110674%92:8

Note: Solid acid catalysts (like Cs-DTP/K-10) require higher temperatures to overcome activation energy barriers but offer superior regioselectivity and eliminate the need for aqueous quenching.

References

  • Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts Chemistry URL: [Link]

  • Title: Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst Source: ResearchGate URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the recrystallization of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. As Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the recrystallization of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. As Senior Application Scientists, we have compiled this information to address common challenges and provide robust protocols to ensure the successful purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, providing explanations and actionable solutions.

Question: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[1] The long aliphatic chain in Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate can also contribute to this phenomenon.

Causality: The high concentration of the solute in the hot solution can lead to a state where, upon cooling, the molecules aggregate as a liquid phase before they have a chance to organize into a crystal lattice. Impurities can also disrupt the crystallization process, favoring the formation of an oil.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation and then allow the solution to cool slowly.[2]

  • Lower the Cooling Rate: Rapid cooling can shock the solution, preventing the orderly arrangement of molecules into crystals. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[2][3]

  • Use a Seed Crystal: If you have a small amount of pure, solid Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, adding a tiny crystal to the cooling solution can provide a nucleation site and induce crystallization.[3]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation points for crystal growth.[3][4]

  • Change the Solvent System: If oiling out persists, the chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a mixed solvent system. For instance, dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol or ethyl acetate) and then slowly adding a "poor" solvent (like hexane or water) until turbidity appears can be effective.[5]

Question: After recrystallization, my yield of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is very low. What are the likely causes and how can I improve recovery?

Answer:

A low yield is a common issue in recrystallization and can stem from several factors.[1]

Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[2][6] Other causes include premature crystallization during a hot filtration step or incomplete crystallization.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.[3]

  • Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Evaporating a small sample of the mother liquor will leave a solid residue if a substantial amount of compound is still in solution.[1]

  • Concentrate the Mother Liquor: If the mother liquor contains a significant amount of your product, you can recover a second crop of crystals by boiling off some of the solvent to increase the concentration and then cooling the solution again.[1]

  • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[5] Using a stemless funnel is also recommended.[5]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and improve the yield.[6]

Question: The crystals I obtained are still colored. How can I remove colored impurities?

Answer:

Colored impurities can often be effectively removed using activated charcoal.

Causality: The color is due to the presence of impurities that absorb visible light. Activated charcoal has a high surface area and can adsorb these colored molecules.

Solution:

  • Dissolve your crude Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate in the appropriate amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% of the weight of your crude product) to the hot solution.

  • Boil the solution for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration to remove the activated charcoal. The filtrate should be colorless.

  • Allow the colorless filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate?

A1: The ideal single solvent should dissolve the compound well when hot but poorly at room temperature.[4][7] Given the structure of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, which contains both polar (ester, ketone, methoxy groups) and non-polar (aromatic ring, long alkyl chain) regions, suitable solvents would likely be of intermediate polarity. Alcohols like ethanol or methanol are often good starting points.[8] It is always recommended to perform small-scale solubility tests to determine the best solvent.[3]

Q2: When should I consider using a mixed solvent system?

A2: A mixed solvent system is beneficial when no single solvent provides the desired solubility characteristics.[5] This is often the case for compounds like Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. A good approach is to use a pair of miscible solvents where the compound is highly soluble in one (the "good" solvent) and poorly soluble in the other (the "poor" solvent).[5]

Q3: How do I perform a recrystallization with a mixed solvent system?

A3:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).

  • If too much "poor" solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

Common mixed solvent systems for compounds with similar functionalities include ethanol/water, ethyl acetate/hexane, and acetone/water.

Recommended Recrystallization Protocol for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

This protocol provides a general guideline. The exact solvent volumes will depend on the amount and purity of your crude product.

Materials:

  • Crude Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.[8]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Data Summary: Potential Recrystallization Solvents

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar78Good for dissolving polar functional groups. Often used for aromatic esters and ketones.
MethanolPolar65Similar to ethanol but with a lower boiling point.
Ethyl AcetateIntermediate77Balances polarity to dissolve both aromatic and ester functionalities.
TolueneNon-polar111May be suitable for dissolving the non-polar aspects of the molecule. Often used in a mixed solvent system with a less polar solvent like hexane.
AcetonePolar aprotic56A versatile solvent that can be used alone or in a mixed system with water or hexane.
HexaneNon-polar69Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with a more polar solvent.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Problem oiling_out Oiling Out? start->oiling_out low_yield Low Yield? colored_crystals Colored Crystals? oiling_out->low_yield No reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield->colored_crystals No minimize_solvent Use Less Solvent Initially low_yield->minimize_solvent Yes activated_charcoal Use Activated Charcoal colored_crystals->activated_charcoal Yes slow_cool Cool Slower reheat_add_solvent->slow_cool seed_crystal Use Seed Crystal slow_cool->seed_crystal change_solvent Change Solvent seed_crystal->change_solvent concentrate_mother_liquor Concentrate Mother Liquor minimize_solvent->concentrate_mother_liquor preheat_funnel Pre-heat Funnel for Hot Filtration concentrate_mother_liquor->preheat_funnel

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Royal Society of Chemistry. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isomer Resolution of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification of Ethyl 8-(3,4-dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. This intermediate is notorious for containing stubborn regioisomeric impurities.

This guide bridges the gap between theoretical reaction mechanisms and field-proven laboratory techniques, ensuring that every protocol you execute is mechanistically sound and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why do regioisomers form during this synthesis, and what exactly are they?

The synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate relies on the [1] of veratrole (1,2-dimethoxybenzene) using ethyl suberoyl chloride. Veratrole’s two methoxy groups are strongly electron-donating, activating the aromatic ring toward electrophilic aromatic substitution.

Because the 4-position is para to one methoxy group and meta to the other, it is sterically favored, yielding the target 3,4-dimethoxyphenyl isomer . However, the 3-position is also electronically activated. As noted in comprehensive reviews of [2], while steric hindrance is the primary driver for regioselectivity, the sheer electronic density at the 3-position inevitably leads to the formation of the 2,3-dimethoxyphenyl isomer as a minor byproduct (typically 5–15%).

G Veratrole Veratrole (1,2-Dimethoxybenzene) Acylium Acylium Ion (Ethyl suberoyl chloride) Veratrole->Acylium AlCl3 Catalyst Major Major Product 3,4-Isomer (Target) Acylium->Major Para-attack (Sterically favored) Minor Minor Regioisomer 2,3-Isomer (Byproduct) Acylium->Minor Ortho-attack (Sterically hindered)

Friedel-Crafts acylation of veratrole yielding major and minor regioisomers.

Q2: How can I accurately quantify the regioisomer ratio in my crude mixture?

Before attempting purification, you must establish a baseline. Because the isomers have identical molecular weights and highly similar polarities, standard TLC is often insufficient. We recommend Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile. The 2,3-isomer is slightly more polar due to its asymmetric dipole moment and will elute first.

Table 1: Quantitative Analytical Data for Isomer Resolution

Parameter3,4-Dimethoxyphenyl Isomer (Target)2,3-Dimethoxyphenyl Isomer (Impurity)
Relative Retention Time (RRT) 1.00 (approx. 8.4 min)0.85 (approx. 7.1 min)
UV Absorbance Maxima (λmax) 230 nm, 278 nm, 308 nm230 nm, 275 nm
Relative Response Factor (RRF) 1.000.96
Solubility in IPA/Hexane (1:4) at 5°C < 5 mg/mL> 45 mg/mL
Q3: What is the most scalable method for removing the 2,3-dimethoxyphenyl regioisomer?

Chromatography is too solvent-intensive for large-scale intermediate processing. The most efficient method is selective recrystallization .

Causality of Solvent Choice: Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is highly lipophilic due to its octanoate chain. Isopropanol (IPA) acts as a polar protic solvent that hydrogen-bonds with the ketone, while Hexane acts as a non-polar anti-solvent. The 3,4-isomer is symmetrical and packs efficiently into a crystal lattice. The 2,3-isomer has a sterically congested 1,2,3-substitution pattern that disrupts crystal packing, drastically lowering its lattice energy and keeping it highly soluble in the mother liquor.

Workflow Crude Crude Reaction Mixture Dissolve Dissolve in IPA/Hexane (60°C) Crude->Dissolve Cool Controlled Cooling (5°C) Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure 3,4-Isomer (>98%) Filter->Pure Retentate Mother Mother Liquor (2,3-Isomer) Filter->Mother Filtrate

Step-by-step recrystallization workflow for isolating the 3,4-isomer.

Protocol 1: Selective Recrystallization (Self-Validating)
  • Dissolution: Suspend the crude mixture in a 1:4 (v/v) mixture of Isopropanol/Hexane (approx. 5 volumes relative to crude mass). Heat to 60°C under gentle agitation until complete dissolution is achieved. (Causality: Heating overcomes the lattice energy of both isomers, ensuring a homogenous thermodynamic starting point.)

  • Nucleation: Cool the solution at a controlled rate of 0.5°C/min to 25°C. To prevent the lipophilic chain from causing the product to "oil out," add seed crystals of the pure 3,4-isomer (0.1% w/w) at 35°C to bypass the metastable zone.

  • Maturation: Continue cooling to 5°C and hold for 2 hours. (Causality: The 2,3-isomer remains dissolved due to its disrupted crystal packing, while the 3,4-isomer crystallizes out.)

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) hexane.

  • Self-Validation Check: Dissolve 1 mg of the wet cake in 1 mL of acetonitrile. Analyze via HPLC (254 nm). If the area percent of the 2,3-isomer exceeds 1.0%, the system dictates you must repeat steps 1-4. Do not proceed to drying until this metric is met.

  • Drying: Dry the validated crystals under vacuum (50 mbar) at 40°C to constant weight.

Troubleshooting Guide: Advanced Recovery

Q4: My recrystallization failed to reach >99% purity, or I need to recover product from the mother liquor. How can I remove trace regioisomers?

When crystallization limits are reached, or when recovering yield from the mother liquor, silica gel chromatography is required. The long octanoate tail dominates the molecule's retention mechanism, often masking the polarity differences of the aromatic head groups. Standard Hexane/Ethyl Acetate gradients often result in co-elution.

Protocol 2: Silica Gel Column Chromatography (Self-Validating)
  • Preparation: Pack a column with silica gel (230-400 mesh) using a 1:30 ratio of crude mass to silica. Equilibrate with 5% Acetone in Toluene. (Causality: Toluene provides pi-pi interactions with the silica and the aromatic rings, offering superior discrimination between the 1,2,4- and 1,2,3-substitution patterns compared to aliphatic hexanes).

  • Loading: Concentrate the mother liquor to a viscous oil and dry-load it onto a small amount of silica gel. (Causality: Dry loading prevents band broadening caused by the high viscosity of the heavy octanoate chain).

  • Elution: Run an isocratic elution of 5% Acetone in Toluene. The sterically congested 2,3-isomer interacts less efficiently with the silica surface and elutes first.

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm).

  • Self-Validation Check: Pool fractions containing the target spot. Concentrate a 5 mg aliquot and analyze via 1H NMR (CDCl3). The protocol is validated as successful only if the triplet at ~7.05 ppm (characteristic of the H-5 proton in the 2,3-isomer) is completely absent.

Q5: How do I definitively validate via NMR that the regioisomer has been removed?

NMR is your ultimate source of truth. The aromatic proton coupling patterns are distinct:

  • 3,4-Isomer (Target): Exhibits a 1,2,4-spin system. You will see a doublet with a small meta coupling (J ~ 2 Hz) for H-2, a doublet with an ortho coupling (J ~ 8 Hz) for H-5, and a doublet of doublets for H-6.

  • 2,3-Isomer (Impurity): Exhibits a 1,2,3-spin system. The defining feature is a clear triplet (J ~ 8 Hz) around 7.05 ppm representing the H-5 proton, flanked by two doublets. If you see this triplet, your regioisomer is still present.

Note: Always ensure your Lewis acid catalyst (AlCl3) is fully quenched during the initial reaction workup. Trace acidic metals can cause product degradation during thermal purification steps, a standard limitation outlined by [3] and [4].

References

  • Friedel-Crafts Acylation Organic Chemistry Portal URL:[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products NIH PubMed Central (PMC) URL:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Load for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges encountered during the synthesis of Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges encountered during the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

This molecule is synthesized via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride). Achieving high yields requires a precise understanding of Lewis acid-base interactions to balance reaction completion against the risk of substrate degradation.

Section 1: The Chemistry of Catalyst Deactivation (Causality & Theory)

Q1: Why does my Friedel-Crafts acylation stall before completion when using catalytic amounts (e.g., 0.2 equivalents) of Aluminum Chloride (


)? 
A1:  Unlike Friedel-Crafts alkylation, acylation reactions are not truly catalytic. The target product, Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, contains a newly formed aryl ketone. This ketone acts as a strong Lewis base, donating the lone pair electrons from its carbonyl oxygen into the empty p-orbital of the aluminum atom[1]. This forms a highly stable 1:1 catalyst-product complex that effectively removes 

from the catalytic cycle[2]. Consequently, at least one full equivalent of

is required to account for the product, plus a slight excess (0.1 to 0.2 eq) to drive the initial acylium ion formation[3].

Q2: If the catalyst is sequestered, why not use a massive excess (e.g., 3.0 equivalents) of


 to force the reaction to 100% conversion? 
A2:  While an excess of Lewis acid drives the acylation forward, 

is also a potent reagent for the cleavage of aryl methyl ethers[4]. Veratrole contains two methoxy groups. When exposed to a large excess of

, especially if the reaction temperature rises above 10 °C, the aluminum center coordinates with the methoxy oxygen. This activates the adjacent methyl group for nucleophilic attack by chloride ions, resulting in O-demethylation and the formation of undesired phenolic byproducts (e.g., ethyl 8-(3-hydroxy-4-methoxyphenyl)-8-oxooctanoate)[4]. Therefore, catalyst load must be tightly controlled.

Pathway V Veratrole (Substrate) Complex1 Acylium-AlCl4 Intermediate V->Complex1 Electrophilic Attack ESC Ethyl Suberoyl Chloride ESC->Complex1 + AlCl3 AlCl3 AlCl3 Catalyst AlCl3->Complex1 Ketone Target Ketone (Product) Complex1->Ketone - HCl DeadCat AlCl3-Ketone Complex (Inactive) Ketone->DeadCat Coordinates AlCl3 Demethyl Demethylated Phenol Byproduct DeadCat->Demethyl Excess AlCl3 + Heat

Fig 1. Mechanistic pathway showing product formation, catalyst sequestration, and demethylation.

Section 2: Quantitative Data & Optimization

To illustrate the delicate balance between conversion and degradation, the following table summarizes the causal relationship between catalyst stoichiometry, temperature, and product distribution.

Table 1: Effect of


 Equivalents and Temperature on Yield and Impurity Profile 

Load
Temperature ProfileSubstrate ConversionTarget Product YieldDemethylated Impurity
0.5 eq0 °C to RT45%40%< 1%
1.0 eq0 °C to RT85%80%2%
1.2 eq 0 °C to RT >98% 92% 4%
2.5 eq0 °C to RT>98%65%30%
1.2 eqReflux (40 °C)>98%50%45%

Section 3: Validated Experimental Workflow

Q3: What is the optimal protocol to balance high yield with minimal demethylation? A3: To synthesize Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate efficiently, you must establish a self-validating system that controls exotherms and limits the residence time of the product with active


.

Step-by-Step Methodology:

  • System Setup: Flame-dry a multineck round-bottom flask. Purge with inert gas (

    
     or Argon). Add anhydrous dichloromethane (DCM).
    
  • Catalyst Loading: Suspend 1.2 equivalents of anhydrous

    
     in the DCM. Cool the suspension to 0–5 °C using an ice-water bath[5].
    
  • Reagent Addition: Dissolve 1.0 equivalent of veratrole and 1.0 equivalent of ethyl 8-chloro-8-oxooctanoate in a minimal volume of DCM. Add this mixture dropwise via an addition funnel over 30 minutes, ensuring the internal temperature never exceeds 10 °C[5].

  • Reaction Maturation: Stir at 0–5 °C for 1 hour, then slowly remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C) for an additional 2 hours. Monitor via TLC or HPLC.

  • Quenching (Critical Step): Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold 1M HCl. Causality: The acidic aqueous environment is required to violently hydrolyze the stable

    
    -ketone complex, liberating the free Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate into the organic phase and preventing emulsions caused by aluminum hydroxide precipitation[2].
    
  • Phase Separation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated

    
    , then brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure product.

Workflow Step1 1. System Setup Anhydrous DCM, N2 atm Step2 2. Catalyst Loading Suspend 1.2 eq AlCl3, cool to 0-5 °C Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Veratrole + Acyl Chloride Step2->Step3 Step4 4. Reaction Maturation Stir at 0-5 °C for 1h, warm to RT for 2h Step3->Step4 Step5 5. Quenching Pour into ice-cold 1M HCl Step4->Step5 Step6 6. Phase Separation Extract with DCM, wash with brine Step5->Step6 Step7 7. Purification Concentrate & column chromatography Step6->Step7

Fig 2. Optimized step-by-step experimental workflow for Friedel-Crafts acylation.

Section 4: Troubleshooting Workup Issues

Q4: My product yield is low, and I have a thick, unmanageable emulsion during extraction. What went wrong? A4: This is a hallmark of improper quenching. If the reaction is quenched with plain water or a weak base, the


 converts into insoluble polymeric aluminum hydroxides (

). These polymeric networks trap the product and create severe emulsions[2]. Always quench with an ice-cold dilute mineral acid (like 1M HCl) to ensure the aluminum species remain soluble as

ions in the aqueous phase, allowing for clean and immediate phase separation.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS: 57641...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS: 57641-19-7) . This compound is a critical intermediate utilized in the synthesis of 1,ω-diaryl-1,ω-alkanediamines and other medicinal chemistry applications [1].

When handling this molecule, researchers frequently encounter yield losses or unexpected byproducts during acidic High-Performance Liquid Chromatography (HPLC) purification, acidic workups, or prolonged storage. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure structural integrity.

Part 1: Diagnostic Workflow & Mechanism

When working with esters containing electron-rich aryl ketones, degradation under acidic conditions is rarely random. The primary vulnerability lies at the ethyl ester terminus, while the aryl ether and ketone moieties possess different stability thresholds.

Troubleshooting Start Observation: Loss of Yield or Extra Peaks in LC-MS/HPLC CheckMS Check LC-MS Mass Shift Start->CheckMS Hydrolysis Mass Shift: -28 Da (Hydrolysis to Free Acid) CheckMS->Hydrolysis Major Pathway (Aqueous Acid) Demethylation Mass Shift: -14 Da (Demethylation) CheckMS->Demethylation Minor/Harsh Pathway (Strong Acid) Action1 Action: Switch to Neutral/Buffered Mobile Phase (pH 6-7) Hydrolysis->Action1 Action2 Action: Avoid Strong Acids (HBr, BBr3) Check Reagent Purity Demethylation->Action2

Diagnostic workflow for LC-MS/HPLC degradation of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

The Causality of Degradation (Mechanism)

Under aqueous acidic conditions (e.g., 0.1% Trifluoroacetic acid [TFA] or Formic acid in LC-MS), the carbonyl oxygen of the ethyl ester becomes protonated. This increases the electrophilicity of the carbonyl carbon, allowing water to act as a nucleophile. The resulting tetrahedral intermediate collapses, expelling ethanol and yielding 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid [2].

Mechanism N1 Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate N2 Protonated Ester Intermediate N1->N2 + H+ N3 Tetrahedral Intermediate N2->N3 + H2O N4 8-(3,4-dimethoxyphenyl) -8-oxooctanoic acid N3->N4 - H+, - EtOH N5 Ethanol (Byproduct) N3->N5

Mechanism of acid-catalyzed ester hydrolysis yielding the free carboxylic acid and ethanol.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate degrading during routine reverse-phase HPLC purification? A: Standard reverse-phase HPLC mobile phases often use 0.1% TFA or 0.1% Formic Acid to improve peak shape. However, the combination of aqueous solvent, acid catalyst, and the elevated temperatures generated by column friction accelerates ester hydrolysis. If you observe a pre-peak or a mass shift of -28 Da (loss of the ethyl group, net C2H4), your ester is hydrolyzing into the corresponding carboxylic acid on the column.

Q2: How does the 3,4-dimethoxyphenyl group affect the stability of the C8 ketone under acidic conditions? A: The C8 ketone is surprisingly robust under mild acidic conditions. The electron-donating methoxy groups (+M effect) on the phenyl ring conjugate with the carbonyl, stabilizing the partial positive charge on the ketone carbon. This significantly reduces its susceptibility to nucleophilic attack or unwanted enolization compared to isolated aliphatic ketones. Your primary concern should remain the ester moiety, not the ketone.

Q3: Can I use strong acids like HBr or HCl during the workup of this molecule? A: It is highly discouraged unless you intend to cleave the molecule. While 1M HCl will primarily cause rapid ester hydrolysis, exposure to strong hydrohalic acids like 48% HBr or Lewis acids like BBr3 will cause demethylation of the 3,4-dimethoxyphenyl ether groups, yielding a catechol derivative (mass shift of -14 Da per methoxy group).

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the anticipated stability of the compound under various standard laboratory conditions. Note: Half-lives are empirical estimates based on standard ester hydrolysis kinetics.

Environmental ConditionApprox. pHTemperature (°C)Estimated Half-Life (

)
Primary Degradant Observed
0.1% TFA in H₂O/MeCN~2.025> 48 hoursFree Acid (-28 Da)
0.1% TFA in H₂O/MeCN~2.060~ 4 hoursFree Acid (-28 Da)
1M HCl (Aqueous)<1.080< 30 minsFree Acid (-28 Da)
48% HBr (Aqueous)<1.0100< 15 minsDemethylated Acid
10 mM NH₄OAc (Buffer)~6.825> 6 monthsNone (Stable)

Part 4: Experimental Protocols

Protocol A: Acid-Free HPLC Purification Workflow

Use this protocol to purify the ester without inducing hydrolysis. This is a self-validating system: by replacing the acid modifier with a volatile neutral buffer, you eliminate the catalyst required for degradation.

  • Sample Preparation: Dissolve the crude Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate in an aprotic solvent (e.g., pure Acetonitrile or DMSO). Avoid dissolving in methanol or ethanol to prevent transesterification.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Acetate (

      
      ) in LC-MS grade 
      
      
      
      , adjusted to pH 6.8 - 7.0.
    • Solvent B: 100% Acetonitrile.

  • Column Selection: Utilize a C18 column rated for neutral/mid-pH stability (e.g., Waters XBridge or Phenomenex Gemini).

  • Elution: Run a standard gradient (e.g., 10% to 90% Solvent B over 15 minutes).

  • Validation & Recovery: Monitor the eluent at 254 nm (due to the dimethoxyphenyl chromophore). Collect the target peak and lyophilize immediately . Do not concentrate on a rotary evaporator using a high-temperature water bath, as prolonged heat in aqueous conditions can still induce mild hydrolysis.

Protocol B: Recovery from Acidic Workup (Quenching)

If your upstream synthesis requires an acidic step, use this protocol to safely isolate the ester before it degrades.

  • Immediate Quench: As soon as the acidic reaction is complete, cool the mixture to 0°C using an ice bath.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise until the aqueous layer reaches pH 7.0 - 7.5. Causality: Neutralizing the acid halts the protonation of the ester carbonyl, stopping the first step of the hydrolysis mechanism.
    
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate in vacuo at a bath temperature not exceeding 35°C.
    

References

  • Fliedner, L. J., Myers, M. J., Schor, J. M., & Pachter, I. J. (1976). "Synthesis and evaluation of 1,omega-diaryl-1,omega-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines)." Journal of Medicinal Chemistry, 19(2), 202-208. URL:[Link]

  • Zhang, Y., et al. (2015). "Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry." RSC Advances, 5(89), 73347-73355. URL:[Link]

Optimization

Overcoming solubility issues with Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers struggling with the in vitro and in vivo application of highly lipophilic chemical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers struggling with the in vitro and in vivo application of highly lipophilic chemical intermediates.

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS 57641-19-7) is a classic example of a challenging molecule. Originally synthesized during the development of fibrinolytic and cardiovascular agents (), its structure features a long hydrophobic octanoate chain, a moderately polar dimethoxyphenyl ring, and an ethyl ester. Critically, it lacks any ionizable functional groups (such as amines or carboxylic acids) across the physiological pH range.

Because of this, standard pH-adjustment strategies will fail and may actually destroy your compound via ester hydrolysis. To successfully formulate this compound, we must rely on supramolecular chemistry and thermodynamic stabilization.

Solubilization Strategy Workflow

G Start Assay Type for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Cosolvent Co-solvent System (DMSO ≤ 0.1%) InVitro->Cosolvent Low Conc. (<5 µM) Cyclodextrin Inclusion Complex (HP-β-CD) InVitro->Cyclodextrin High Conc. (>5 µM) IV Intravenous (IV) InVivo->IV PO Oral (PO) InVivo->PO Micelles Micellar Solution (Tween-80 / PEG400) IV->Micelles Requires clear solution SMEDDS Lipid Formulation (SMEDDS) PO->SMEDDS Requires GI absorption

Decision tree for selecting the optimal solubilization strategy based on the intended assay type.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate precipitate when I dilute my DMSO stock into cell culture media? A: This is caused by a thermodynamic phenomenon known as the "solvent shift" or the "Ouzo effect." The compound is highly solvated by DMSO. When diluted into aqueous media, water rapidly diffuses into the DMSO droplets, displacing the solvent shell around the lipophilic octanoate chain. Because the compound lacks ionizable groups to hydrogen-bond with water, the molecules rapidly aggregate via hydrophobic interactions, leading to nucleation and visible precipitation.

Q2: Can I just lower or raise the pH of my buffer to force it into solution? A: No. Unlike basic amines or acidic carboxylic acids, this compound is neutral. Attempting to force solubility with strong acids or bases will not create a soluble salt. Instead, extreme pH levels will trigger base-catalyzed or acid-catalyzed hydrolysis of the ethyl ester, permanently degrading your active compound into the corresponding carboxylic acid and ethanol.

Q3: How can I formulate this compound for high-concentration in vitro cellular assays without exceeding 0.1% DMSO? A: You should utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are toroidal molecules with a hydrophilic exterior and a hydrophobic cavity. The lipophilic octanoate chain and dimethoxyphenyl ring of your compound will spontaneously insert into this cavity, forming a water-soluble inclusion complex without requiring organic solvents ().

Q4: I need to dose this compound orally (PO) in mice. Aqueous suspensions fail to show systemic exposure. What is the best approach? A: For highly lipophilic molecules (BCS Class II/IV), solid-state dissolution in the gastrointestinal tract is the rate-limiting step for absorption. The gold standard solution is a Self-Microemulsifying Drug Delivery System (SMEDDS) (). By pre-dissolving the compound in an anhydrous mixture of surfactants and oils, you bypass the thermodynamic hurdle of GI dissolution. Upon contact with gastric fluids, the mixture spontaneously emulsifies into nanometer-sized droplets, maintaining the drug in a solubilized state with a massive surface area for intestinal absorption.

Experimental Protocols
Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (In Vitro Assays)

Causality Focus: We use solid compound powder rather than a DMSO stock for this protocol. Introducing DMSO into a cyclodextrin solution causes the solvent to competitively bind inside the hydrophobic cavity, drastically reducing the encapsulation efficiency of your target drug.

  • Vehicle Preparation: Dissolve 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1 mL of sterile PBS (pH 7.4). Vortex until the solution is completely clear.

  • Compound Addition: Add 3.2 mg of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate powder (targeting a ~10 mM solution) directly to the vehicle.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes to reduce particle size and increase surface area. Next, incubate the vial on an orbital shaker at 37°C for 24 hours.

    • Self-Validation Step: This long incubation ensures that thermodynamic equilibrium is fully reached. Rushing this step risks creating a supersaturated solution that will spontaneously precipitate during your cellular assay.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Verification: Quantify the final dissolved concentration of the filtrate using HPLC-UV (monitoring λ ~230 nm for the dimethoxyphenyl group) against a standard curve prepared in 100% acetonitrile.

Protocol B: SMEDDS Formulation for Oral (PO) Dosing in Rodents

Causality Focus: Co-solvents and surfactants must be carefully balanced to avoid mucosal toxicity while maintaining solvent capacity (). We use Kolliphor EL to lower interfacial tension and PEG 400 to stabilize the microemulsion.

  • Pre-concentrate Preparation: In a glass vial, combine 10% (v/v) Ethanol, 30% (v/v) Kolliphor® EL (polyoxyl 35 castor oil), and 10% (v/v) PEG 400. Vortex until homogenous.

  • API Solubilization: Add Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate to the pre-concentrate to achieve a target concentration of 10 mg/mL. Stir magnetically at 40°C for 1 hour until completely dissolved.

    • Caution: Do not exceed 40°C to prevent thermodegradation and ester hydrolysis.

  • Aqueous Dispersion: Immediately prior to animal dosing, add 50% (v/v) sterile water or saline dropwise to the lipid mixture while continuously vortexing.

  • Visual Validation: Observe the final dispersion.

    • Self-Validation Step: A successful microemulsion will be optically clear or slightly opalescent (having a faint bluish tint due to the Tyndall effect). If the solution turns milky white, the emulsion droplets are too large (>1 µm), indicating that the compound is precipitating. If this occurs, remake the pre-concentrate with a higher ratio of Kolliphor EL.

Quantitative Data: Solubilization Strategy Comparison
Solubilization StrategyVehicle CompositionEstimated Max SolubilityBiological SuitabilityKey Limitation
Co-solvency 0.1% DMSO in Media< 5 µMIn vitro (Cell culture)High risk of precipitation ("Ouzo effect")
Complexation 20% w/v HP-β-CD in PBS1 - 5 mMIn vitro / In vivo (IV)Requires 24h equilibration; expensive at scale
Micellization 5% Tween-80 in Saline0.5 - 2 mMIn vivo (IV / IP)Surfactant toxicity (hemolysis) at high IV doses
SMEDDS EtOH / Kolliphor EL / PEG400 / Saline5 - 15 mMIn vivo (Oral / PO)GI irritation; strictly contraindicated for IV injection
References
  • Fliedner, L. J., Myers, M. J., Schor, J. M., & Pachter, I. J. (1976). Synthesis and evaluation of 1,omega-diaryl-1,omega-alkanediamines related to the fibrinolytic bis(tetrahydroisoquinolines) and bis(benzylamines). Journal of Medicinal Chemistry, 19(2), 202-208.[Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S93-S98.[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.[Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

Troubleshooting

Technical Support Center: Proactive Control of Exotherms in Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical exothermic events associated with this synthesis. Our focus is on ensuring procedural safety, maximizing yield, and maintaining product purity through a comprehensive understanding of the underlying chemical principles.

The synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate typically involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with mono-ethyl suberoyl chloride.[1][2][3] This electrophilic aromatic substitution reaction, while effective, is highly exothermic, primarily due to the reaction between the Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) and the acyl chloride, and the subsequent reaction with the activated aromatic ring.[4][5] An uncontrolled exotherm can lead to a dangerous phenomenon known as thermal runaway, where the rate of heat generation exceeds the rate of heat dissipation, potentially causing solvent to boil, a rapid increase in pressure, and even vessel failure.[4][6][7][8]

This guide provides a structured question-and-answer format to address specific troubleshooting scenarios and frequently asked questions, empowering you to anticipate and control the thermal behavior of your reaction.

Troubleshooting Guide: Managing Temperature Excursions

This section is dedicated to identifying and resolving common issues related to exothermic events during the synthesis.

Observed Issue Potential Causes Recommended Solutions & Corrective Actions
Rapid Temperature Spike During Reagent Addition 1. Reagent addition is too rapid. 2. Inadequate cooling capacity. [4]3. High reaction concentration. [4]4. Localized "hot spots" due to poor mixing. 1. Immediately halt the addition of the reagent. 2. Increase the efficiency of the cooling bath. For instance, switch from an ice-water bath to a dry ice-acetone bath for lower temperatures.3. Ensure vigorous stirring to improve heat transfer and break up any localized areas of high concentration.4. If the temperature continues to rise, be prepared to quench the reaction by adding a cold, inert solvent to dilute the mixture.[4]
Delayed Exotherm (Induction Period) 1. Presence of an inhibitor in starting materials or solvent.2. Low initial temperature preventing the reaction from initiating.[4]3. Poor quality or passivated Lewis acid. 1. Ensure high purity of all reagents and solvents. Use freshly opened or properly stored anhydrous solvents and reagents.[9]2. Be prepared for a sudden temperature increase once the reaction initiates. Maintain constant monitoring.3. Consider a slight, controlled increase in the initial temperature to overcome the activation energy, but exercise extreme caution.[4]4. Use fresh, anhydrous Lewis acid. Ensure glassware is scrupulously dry.[9]
Uncontrolled Boiling of Solvent 1. Severe thermal runaway has occurred.2. Cooling system failure. 3. Reaction scale is too large for the current setup. 1. If safe to do so, remove the heating source (if any) and enhance cooling immediately. 2. Vent the reaction vessel to a safe area (fume hood) to relieve pressure.3. Prepare for emergency shutdown and quenching. Have a suitable quenching agent readily available.4. Review and recalculate the thermal hazard of the reaction before attempting it again at a smaller scale or with improved cooling.
Difficult Workup & Emulsion Formation 1. Reaction of excess AlCl₃ with water during quenching is highly exothermic. [9]2. Formation of aluminum hydroxides at the interface.1. Quench the reaction by slowly and carefully adding the reaction mixture to a vigorously stirred mixture of ice and cold, dilute acid (e.g., HCl). [5][9][10] This helps to both control the quenching exotherm and hydrolyze the aluminum complexes.2. The acidic workup will keep the aluminum salts soluble in the aqueous layer, preventing the formation of emulsions.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the planning and execution of the synthesis with a focus on exotherm management.

Q1: What are the primary factors influencing the exotherm in this Friedel-Crafts acylation?

The primary factors are:

  • Choice and Quality of Lewis Acid: Stronger Lewis acids like AlCl₃ lead to a faster reaction and a more pronounced exotherm compared to milder ones like FeCl₃ or ZnCl₂.[4] The purity and anhydrous nature of the AlCl₃ are critical; moisture can lead to uncontrolled side reactions and exotherms.[11][12]

  • Rate of Reagent Addition: The slow, controlled addition of the acylating agent (mono-ethyl suberoyl chloride) or the aromatic substrate (veratrole) is crucial.[2][4] This allows the cooling system to dissipate the generated heat effectively.

  • Reaction Temperature: Maintaining a low and stable reaction temperature (typically 0 °C or below) is essential to moderate the reaction rate.[2][4]

  • Concentration: Running the reaction at a lower concentration can help to moderate the rate of heat evolution.[4]

  • Purity of Reagents and Solvents: All reagents and solvents must be anhydrous, as water reacts violently with AlCl₃ in a highly exothermic manner.[11][13][14][15]

Q2: How can I proactively design my experiment to control the exotherm?

A proactive approach involves careful planning and a robust experimental setup:

Caption: Proactive workflow for controlling exotherms.

Experimental Protocol: A Safety-First Approach

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.[9]

  • Initial Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add veratrole and the anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the target temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: In a separate flask, prepare a slurry of anhydrous AlCl₃ in a small amount of the solvent. Slowly and carefully add this slurry to the cooled veratrole solution.

  • Acyl Chloride Addition: Add the mono-ethyl suberoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes), ensuring the internal temperature does not rise significantly.[2]

  • Monitoring: Continuously monitor the reaction temperature. If a rapid increase is observed, immediately stop the addition and, if necessary, add more cooling capacity.

  • Quenching: Once the reaction is complete, quench it by slowly transferring the reaction mixture to a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2][5][10]

Q3: What are the visual or instrumental cues of an impending thermal runaway?

Be vigilant for the following signs:

  • A steady, uncontrolled rise in temperature even after stopping reagent addition.

  • A sudden increase in the rate of gas evolution.

  • Noticeable changes in the viscosity or color of the reaction mixture.

  • Solvent starting to reflux at the surface of the mixture.

If any of these are observed, treat it as a potential thermal runaway and take immediate corrective actions as outlined in the troubleshooting table.

Q4: Can the order of reagent addition impact the exotherm?

Yes, significantly. The reaction between AlCl₃ and the acyl chloride to form the acylium ion is highly exothermic.[5] A common and generally safer procedure involves adding the AlCl₃ to the cooled solution of the aromatic compound (veratrole) first, followed by the slow, dropwise addition of the acyl chloride. This method allows for better control as the highly reactive acylium ion is formed in situ and consumed immediately by the veratrole.

Addition_Order cluster_recommended Recommended Method cluster_alternative Alternative (Potentially More Exothermic) A Veratrole + Solvent Cool to 0°C B Add AlCl₃ A->B C Dropwise addition of Acyl Chloride B->C X Acyl Chloride + Solvent Cool to 0°C Y Add AlCl₃ X->Y Z Dropwise addition of Veratrole Y->Z

Caption: Comparison of reagent addition sequences.

References

  • Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane - Benchchem.
  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem.
  • Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU.
  • Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022 - Redox.
  • SAFETY DATA SHEET - Acros Organics.
  • material safety data sheet aluminium chloride, anhydrous - Aditya Birla Chemicals.
  • Safety Data Sheet: Aluminium chloride - Carl ROTH.
  • An In-depth Technical Guide to the Synthesis of Veratrole Derivatives as Precursors - Benchchem.
  • Application Notes and Protocols: Synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate - Benchchem.
  • Experiment 1: Friedel-Crafts Acylation.
  • An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate - Benchchem.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH.
  • Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments - OSTI.gov.
  • 04.2 What is thermal runaway? - EV Fire Safe.
  • Lithium-Ion Battery Thermal Runaway: What's the Big Deal? - LION Smart.

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate Introduction Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing invaluable insights into the carbon framework of molecules. For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, a molecule featuring a long-chain aliphatic ester linked to an aromatic ketone.

This document presents a detailed breakdown of predicted ¹³C NMR chemical shifts, derived from a comparative analysis of structurally related compounds. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality ¹³C NMR data is provided, ensuring reproducibility and accuracy in your own laboratory settings.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate have been predicted by dissecting the molecule into its primary structural fragments: the ethyl octanoate chain and the 3,4-dimethoxyacetophenone moiety. By analyzing experimental data from these and similar structures, we can assign the expected chemical shifts with a high degree of confidence.[1][2][3] The numbering convention used in the table below corresponds to the molecular structure diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityDescription
C1~14.2QuartetEthyl ester methyl group
C2~60.3TripletEthyl ester methylene group
C3~173.8SingletEster carbonyl
C4~34.3TripletMethylene adjacent to ester carbonyl
C5~25.0TripletMethylene
C6~29.0TripletMethylene
C7~29.1TripletMethylene
C8~24.2TripletMethylene
C9~38.5TripletMethylene adjacent to ketone carbonyl
C10~198.5SingletKetone carbonyl
C11~130.4SingletAromatic carbon attached to carbonyl
C12~110.1DoubletAromatic CH
C13~149.1SingletAromatic carbon with methoxy group
C14~153.4SingletAromatic carbon with methoxy group
C15~110.0DoubletAromatic CH
C16~123.3DoubletAromatic CH
C17~56.0QuartetMethoxy methyl group
C18~56.1QuartetMethoxy methyl group

Comparative Analysis and Rationale

The prediction of chemical shifts is grounded in the principle of additivity, where the electronic environment of a carbon nucleus dictates its resonance frequency. We can deconstruct the target molecule to understand these influences.

  • The Aliphatic Chain (C1-C9): The chemical shifts for the ethyl ester and the octanoate chain are derived from experimental data for ethyl octanoate.[1][4] The ethyl group carbons (C1 and C2) are expected at approximately 14.2 and 60.3 ppm, respectively. The ester carbonyl (C3) is a quaternary carbon and will appear significantly downfield, around 173.8 ppm. The methylene carbons of the aliphatic chain (C4-C9) typically resonate between 24 and 39 ppm. The carbon alpha to the ketone (C9) is expected to be more deshielded (~38.5 ppm) compared to the other methylene groups due to the electron-withdrawing effect of the adjacent carbonyl.[5]

  • The Aromatic and Carbonyl Moiety (C10-C18): This portion of the molecule is analogous to 3,4-dimethoxyacetophenone.[2][3]

    • The ketone carbonyl (C10) is highly deshielded and is predicted to have a chemical shift of around 198.5 ppm.

    • The aromatic carbons show distinct shifts based on their substitution. The carbons bearing the electron-donating methoxy groups (C13 and C14) are shifted downfield to ~149.1 and ~153.4 ppm.

    • The aromatic CH carbons (C12, C15, C16) will have shifts influenced by their position relative to the activating methoxy groups and the deactivating acetyl group.

    • The two methoxy carbons (C17 and C18) are expected to be nearly equivalent, appearing around 56.0-56.1 ppm.[3]

The following diagram illustrates the logical workflow for predicting the chemical shifts based on the analysis of structural analogs.

G cluster_0 Structural Analogs (Experimental Data) cluster_1 Target Molecule cluster_2 Prediction & Assignment A Ethyl Octanoate (Aliphatic Chain Data) C Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate A->C Informs C1-C9 B 3,4-Dimethoxyacetophenone (Aromatic/Ketone Data) B->C Informs C10-C18 D Predicted ¹³C NMR Spectrum C->D Yields Full Assignment

Caption: Workflow for predicting ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for the acquisition of a ¹³C NMR spectrum of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.[5]

1. Sample Preparation:

  • Sample Purity: Ensure the sample of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.[5]

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl₃. The optimal concentration may vary depending on the NMR instrument's sensitivity.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[5]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Nucleus: Observe the ¹³C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is generally used for a routine ¹³C spectrum.

3. Acquisition Parameters:

  • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons like the carbonyls.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[5]

4. Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. The CDCl₃ solvent signal can be used as a secondary reference (δ 77.16 ppm).

Molecular Structure and Atom Numbering

The diagram below shows the structure of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate with the carbon atoms numbered according to the assignments in the data table.

Caption: Structure of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7799, Ethyl octanoate. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • SpectraBase. Ethyl octanoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14328, 3,4-Dimethoxyphenyl methyl ketone. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. NMR Prediction. [Link]

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Comparative

Mass spectrometry fragmentation pattern of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: A Comparative and Predictive Analysis This technical guide provides a detailed, predictive ana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: A Comparative and Predictive Analysis

This technical guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. In the absence of a publicly available reference spectrum for this specific molecule, this guide employs a first-principles approach, drawing comparisons with the known fragmentation behaviors of its core structural motifs: aromatic ketones and long-chain ethyl esters. This document is intended for researchers, chemists, and drug development professionals who rely on mass spectrometry for structural elucidation and chemical characterization.

The structural complexity of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, possessing an aromatic ketone, a long aliphatic chain, and an ethyl ester terminus, gives rise to a rich and informative fragmentation pattern. Understanding these pathways is crucial for its unambiguous identification in complex matrices. We will dissect the molecule's behavior under EI conditions by examining the fragmentation of its constituent parts, supported by experimental data from analogous compounds and established fragmentation mechanisms.

Predicted Fragmentation Pathways: A Mechanistic Dissection

The fragmentation of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (Molecular Formula: C₁₈H₂₆O₅, Molecular Weight: 322.4 g/mol ) is governed by the preferential ionization and subsequent cleavage at its most labile sites. The primary fragmentation routes are anticipated to be driven by the stability of the resulting ions, particularly the resonance-stabilized aromatic fragments and characteristic ester-related rearrangements.

The Molecular Ion (M⁺˙)

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 322 . While aliphatic ketones and long-chain esters can sometimes exhibit weak or absent molecular ion peaks, the presence of the stabilizing aromatic ring in this structure suggests the molecular ion should be observable.[1][2]

Dominant Fragmentation of the Aromatic Ketone Moiety: α-Cleavage

The most prominent fragmentation pathway for aromatic ketones is the α-cleavage of the bond between the carbonyl carbon and the adjacent alkyl chain.[1][3] This cleavage results in the loss of the C₇H₁₄COOEt alkyl radical and the formation of the highly stable, resonance-stabilized 3,4-dimethoxybenzoyl cation.

  • Pathway: Loss of the •(CH₂)₇COOEt radical.

  • Resulting Ion: [ (CH₃O)₂C₆H₃CO ]⁺

  • Predicted m/z: 165

This ion is predicted to be the base peak or one of the most abundant ions in the spectrum. Its presence is highly diagnostic for the 3,4-dimethoxyphenyl keto-moiety. The known mass spectrum of 3,4-dimethoxyacetophenone shows a very strong peak at m/z 165, corresponding to the loss of its methyl group, which strongly supports this prediction.[4][5]

Characteristic Fragmentations of the Ethyl Ester Terminus

The ethyl ester group at the opposing end of the molecule will induce its own set of characteristic fragmentations.

Esters containing a γ-hydrogen relative to the carbonyl group readily undergo the McLafferty rearrangement.[1][6] This process involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. For an ethyl ester, this produces a characteristic ion.

  • Pathway: γ-hydrogen transfer and subsequent cleavage.

  • Resulting Ion: [ CH₂=C(OH)OC₂H₅ ]⁺˙

  • Predicted m/z: 88

The ion at m/z 88 is a hallmark of ethyl esters of long-chain carboxylic acids and its presence would provide strong evidence for the -(CH₂)n-COOEt structure.[6]

A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OC₂H₅).[7][8]

  • Pathway: M⁺˙ → [ M - •OC₂H₅ ]⁺

  • Predicted m/z: 322 - 45 = 277

Cleavage Along the Aliphatic Chain

The seven-carbon methylene bridge connecting the two functional groups will undergo fragmentation, leading to a series of carbocation fragments. This typically results in clusters of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups).[2][9] These peaks are generally of lower intensity compared to the primary fragments from the functional groups.

Comparative Analysis: Juxtaposing with Structural Analogues

To build confidence in our predicted fragmentation, we compare it to the known mass spectra of simpler, related molecules.

CompoundKey Fragmentation PathwayObserved m/zRelevance to Target Molecule
3,4-Dimethoxyacetophenone α-Cleavage (Loss of •CH₃)165Confirms the high stability and diagnostic value of the 3,4-dimethoxybenzoyl cation.[4]
Ethyl Octanoate McLafferty Rearrangement88Establishes the characteristic ion for the ethyl ester end of a long aliphatic chain.[10][11]
Ethyl Octanoate Loss of Ethoxy Radical (•OC₂H₅)127 (172 - 45)Demonstrates a common fragmentation pathway for the ester group.[10]

This comparative approach allows us to predict that the mass spectrum of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate will be a composite, dominated by features from both its aromatic ketone and ethyl ester functionalities.

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted key fragment ions, their proposed structures, and the mechanistic origin.

Predicted m/zProposed Ion StructureFragmentation PathwayPredicted Relative Abundance
322[C₁₈H₂₆O₅]⁺˙Molecular Ion (M⁺˙)Low to Moderate
277[M - •OC₂H₅]⁺α-Cleavage at Ester (Loss of Ethoxy Radical)Moderate
165 [(CH₃O)₂C₆H₃CO]⁺ α-Cleavage at Ketone (Loss of Alkyl Radical) High (Likely Base Peak)
88[CH₂=C(OH)OC₂H₅]⁺˙McLafferty RearrangementModerate to High

Experimental Protocol: Acquiring the Mass Spectrum

A standard protocol for acquiring the electron ionization mass spectrum of this compound would utilize Gas Chromatography-Mass Spectrometry (GC-MS) to ensure sample purity and thermal stability during introduction.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of purified Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer equipped with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

  • GC Conditions:

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1) at 280°C.

    • Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 290°C.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target analyte. Analyze the fragmentation pattern and compare it against the predicted data.

Visualizing the Fragmentation and Workflow

Diagrams are essential for visualizing complex chemical processes and experimental designs.

G cluster_main Predicted Fragmentation of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate cluster_alpha α-Cleavage (Ketone) cluster_mclafferty McLafferty Rearrangement cluster_ester_cleavage Ester Cleavage mol Molecular Ion (M⁺˙) m/z 322 frag1 Base Peak 3,4-Dimethoxybenzoyl Cation m/z 165 mol->frag1 - •(CH₂)₇COOEt frag2 Ethyl Ester Fragment m/z 88 mol->frag2 - C₁₀H₁₈O₃ (Neutral Loss) frag3 Loss of Ethoxy Radical m/z 277 mol->frag3 - •OC₂H₅

Caption: Predicted major fragmentation pathways of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate under EI-MS.

cluster_workflow GC-MS Analysis Workflow prep 1. Sample Preparation inject 2. GC Injection prep->inject sep 3. Chromatographic Separation inject->sep ion 4. EI Ionization (70 eV) sep->ion detect 5. Mass Analysis ion->detect data 6. Data Acquisition detect->data

Caption: General experimental workflow for GC-MS analysis.

References

  • Kulig, C. C., & Miller, L. J. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Laboratory Investigation, 86(3), 321-326. [Link]

  • Shi, S., Chen, Y., & Srirangan, K. (2012). Functional expression and characterization of five wax ester synthases in Saccharomyces cerevisiae and their utility for biodiesel production. Applied and Environmental Microbiology, 78(9), 3127-3136. [Link]

  • Filo. (2026, February 16). The image provided shows a mass spectrum for 3,4-Dimethoxyacetophenone. Filo. [Link]

  • Pragst, F., & Auwärter, V. (2010). Gas chromatography tandem mass spectrometry for biomarkers of alcohol abuse in human hair. Therapeutic Drug Monitoring, 32(2), 173-183. [Link]

  • García, R. A., et al. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. TDX. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL Applications Notes. [Link]

  • SpectraBase. (n.d.). Ethyl octanoate. [Link]

  • NIST. (n.d.). Octanoic acid, ethyl ester. NIST WebBook. [Link]

  • NIST. (n.d.). Octanoic acid, ethyl ester. NIST WebBook. [Link]

  • Little, J. L. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl octanoate (FDB019907). [Link]

  • LECO Corporation. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • May, P. A., & Ebeler, S. E. (2012). Effects of Ethanol and Long-Chain Ethyl Ester Concentrations on Volatile Partitioning in a Whisky Model System. Journal of Agricultural and Food Chemistry, 60(36), 9140-9146. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. [Link]

  • Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423. [Link]

  • Brown, J. D. (2026, March 3). mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Advanced Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

  • Abdel-Sattar, E., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Chemical Society of Pakistan, 40(4), 322-329. [Link]

Sources

Validation

A Guide to the Elemental Analysis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: A Comparative Approach

In the landscape of drug development and chemical research, the unambiguous characterization of newly synthesized molecules is paramount. For a compound such as Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, a versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous characterization of newly synthesized molecules is paramount. For a compound such as Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, a versatile building block in organic synthesis, confirming its elemental composition is a critical first step in quality control. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the elemental analysis of this compound, comparing the theoretical calculations with expected experimental outcomes and contrasting the technique with other widely used analytical methods.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone technique for determining the elemental composition of a sample. For a synthetic organic compound, it serves as a fundamental check of purity and structural integrity. The principle is straightforward: a sample is combusted in a controlled environment, and the resulting gases (primarily CO₂, H₂O, and N₂) are quantitatively measured to determine the percentage by mass of each element. This data is then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the correct synthesis and purity of the compound.

Theoretical Elemental Composition of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

The first step in any elemental analysis is the calculation of the theoretical elemental percentages based on the molecular formula. For Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, the molecular formula is C₁₈H₂₆O₅.[1] The molecular weight is approximately 322.40 g/mol .[2][3]

To calculate the theoretical elemental composition, we use the atomic weights of carbon (C ≈ 12.011 g/mol ), hydrogen (H ≈ 1.008 g/mol ), and oxygen (O ≈ 15.999 g/mol ).

  • Total Molecular Weight (MW): (18 * 12.011) + (26 * 1.008) + (5 * 15.999) = 216.198 + 26.208 + 79.995 = 322.401 g/mol

  • % Carbon (C): (216.198 / 322.401) * 100% = 67.06%

  • % Hydrogen (H): (26.208 / 322.401) * 100% = 8.13%

  • % Oxygen (O): (79.995 / 322.401) * 100% = 24.81%

These theoretical values represent the elemental composition of a 100% pure sample of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

Interpreting Experimental Data: A Necessary Comparison

In practice, experimental results from elemental analysis will seldom match the theoretical values perfectly. A generally accepted tolerance for a pure organic compound is within ±0.4% of the theoretical value for each element. For instance, a high-purity sample of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate would be expected to yield experimental results in the following ranges:

ElementTheoretical %Expected Experimental Range
Carbon (C)67.06%66.66% - 67.46%
Hydrogen (H)8.13%7.73% - 8.53%
Oxygen (O)24.81%24.41% - 25.21%

Deviations outside this range often indicate the presence of impurities. For example, residual solvent from the synthesis or purification process can significantly alter the elemental composition. If a sample has a stated purity of 97%, the remaining 3% of impurities will contribute to the elemental analysis, causing the results to deviate from the theoretical values for the pure compound.

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for confirming the elemental composition, it is often used in conjunction with other analytical methods to provide a complete picture of a compound's identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a sample by detecting the presence of impurities.

  • Strengths: High sensitivity for detecting impurities, excellent for quantitative analysis of purity, and applicable to a wide range of compounds.

  • Limitations: Does not directly provide information about the elemental composition or definitive structural information on its own.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying individual components in a mixture and providing information about their molecular weight and fragmentation patterns.

  • Strengths: Excellent for separating and identifying volatile and semi-volatile compounds, provides molecular weight information, and the fragmentation pattern can help in structural elucidation.

  • Limitations: Not suitable for non-volatile or thermally unstable compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. It provides detailed information about the chemical environment of atoms within a molecule.

  • Strengths: Provides a detailed "fingerprint" of the molecule's structure, can be used for quantitative analysis (qNMR), and is non-destructive.

  • Limitations: Less sensitive than other methods and may not be as effective for detecting very low levels of impurities.

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound, highlighting the complementary roles of these techniques.

Caption: Workflow for the characterization of a synthesized organic compound.

Decision-Making in Analytical Strategy

The choice of analytical technique depends on the specific question being asked. The following diagram provides a simplified decision-making framework.

G start What is the primary analytical goal? goal1 Confirm Elemental Composition & Basic Purity start->goal1 goal2 Assess Purity & Quantify Impurities start->goal2 goal3 Identify Unknown Components & Molecular Weight start->goal3 goal4 Elucidate Detailed Molecular Structure start->goal4 technique1 Elemental Analysis goal1->technique1 technique2 HPLC goal2->technique2 technique3 GC-MS goal3->technique3 technique4 NMR Spectroscopy goal4->technique4

Caption: Decision-making for selecting an analytical technique.

Experimental Protocol for Elemental Analysis

The following is a generalized protocol for the elemental analysis of an organic compound like Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate using a modern elemental analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Any residual solvent will significantly affect the results.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.

    • Record the exact weight to at least four decimal places.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Run at least three to five standards to ensure the calibration is linear and reproducible.

  • Sample Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at a high temperature (typically >900 °C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a reduction tube to convert any nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the weight of the sample and the detector response.

    • Compare the experimental results to the theoretical values.

Conclusion

Elemental analysis remains a fundamental and indispensable tool in chemical research and drug development for the initial characterization and purity assessment of synthesized compounds like Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate. While techniques like HPLC, GC-MS, and NMR provide more detailed information regarding purity and structure, elemental analysis offers a direct and cost-effective method to verify the elemental composition. A comprehensive analytical approach that leverages the strengths of each of these techniques is crucial for the rigorous characterization of novel molecules.

References

  • NIST. (n.d.). Zeranol. Retrieved from [Link]

  • Milo Web Design. (n.d.). Zeranol-+Z. Retrieved from [Link]

Sources

Comparative

Distinguishing Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate from impurities

Distinguishing Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate from Synthesis Impurities: A Comparative Analytical Guide Executive Summary As a Senior Application Scientist overseeing API intermediate scale-up, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate from Synthesis Impurities: A Comparative Analytical Guide

Executive Summary

As a Senior Application Scientist overseeing API intermediate scale-up, I frequently encounter the analytical bottleneck of resolving structurally similar process impurities. The synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate []—a critical intermediate in pharmaceutical development—typically proceeds via the Friedel-Crafts acylation of veratrole with ethyl suberoyl chloride[2].

Because the resulting ketone product forms a highly stable complex with the Lewis acid catalyst (e.g., AlCl3), stoichiometric or excess amounts of the catalyst are required[2]. This necessitates aggressive aqueous quenching during workup, which frequently induces ester hydrolysis, generating 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid [3] as a primary impurity. Furthermore, because Friedel-Crafts acylation relies on electrophilic aromatic substitution[4], minor regioisomers can form if steric direction is not perfectly selective.

This guide objectively compares the analytical methodologies used to distinguish the target compound from its impurities, providing a self-validating experimental protocol grounded in chromatographic causality.

Mechanistic Origins of Impurities

To effectively separate impurities, we must first understand their structural origins. The reaction pathway generates three primary analytical challenges:

  • Impurity A (Hydrolyzed Acid): 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid. Highly polar, prone to peak tailing.

  • Impurity B (Regioisomer): Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate. Isobaric and lipophilically identical to the target; requires high-efficiency separation.

  • Impurity C (Unreacted Material): Residual veratrole.

ImpurityPathway Veratrole Veratrole (Starting Material) Target Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate (Target API Intermediate) Veratrole->Target Friedel-Crafts Acylation ImpB Impurity B: Regioisomer Ethyl 8-(2,3-dimethoxyphenyl) -8-oxooctanoate Veratrole->ImpB Ortho-Acylation (Steric Minor) AcylChloride Ethyl Suberoyl Chloride (Acylating Agent) AcylChloride->Target AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->Target ImpA Impurity A: Hydrolyzed Acid 8-(3,4-dimethoxyphenyl) -8-oxooctanoic acid Target->ImpA Hydrolysis (Aqueous Workup)

Mechanistic origins of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate and its key impurities.

Comparative Analysis of Analytical Methodologies

When selecting an analytical approach, laboratories must balance resolution power against throughput. Table 1 compares the performance of three alternative methodologies for characterizing this specific compound mixture.

Table 1: Comparison of Analytical Methodologies for Impurity Profiling

MethodologyPrimary UtilityResolution Power (Target vs Impurities)LOD / LOQCost / Throughput
RP-HPLC-UV Routine QA/QC, Batch ReleaseHigh (Rs > 2.0 with core-shell columns)0.05 / 0.15 µg/mLLow / High
LC-MS/MS Trace impurity identificationHigh (Orthogonal mass filtering)0.001 / 0.005 µg/mLHigh / Medium
1H-qNMR Regioisomer structural confirmationAbsolute (Distinct aromatic splitting)~10.0 µg/mLMedium / Low

While LC-MS/MS provides excellent mass confirmation, it struggles to differentiate the target from Impurity B (the regioisomer) without prior chromatographic separation, as both yield an identical [M+H]+ ion at m/z 323.18. Therefore, an optimized RP-HPLC-UV method remains the gold standard for quantitative batch release.

Experimental Protocol: Self-Validating RP-HPLC Workflow

The following protocol is designed as a self-validating system. The inclusion of System Suitability Testing (SST) ensures that if the resolution factor (


) between the target and Impurity B drops below 2.0, the run is automatically invalidated, preventing false compliance reporting.
Sample Preparation (Causality-Driven)
  • Step 1: Accurately weigh 10.0 mg of the synthesized batch.

  • Step 2: Dissolve in 10 mL of HPLC-grade Acetonitrile to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Step 3: Filter through a 0.22 µm PTFE syringe filter.

  • Step 4: Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Expert Insight: Matching the sample diluent to the initial mobile phase prevents injection solvent effects (peak distortion/fronting), which is critical for early-eluting polar compounds like Impurity A.

Chromatographic Conditions
  • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm).

    • Expert Insight: We select a core-shell particle rather than fully porous silica because the reduced diffusion path minimizes band broadening, which is mandatory for resolving the structurally identical regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Expert Insight: Formic acid suppresses the ionization of the carboxylate group on Impurity A (pKa ~4.5). Without it, Impurity A would partially ionize at neutral pH, leading to severe peak tailing and unpredictable retention times.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Lowers mobile phase viscosity, improving mass transfer kinetics).

  • Detection: PDA at 280 nm (Optimal for the dimethoxyphenyl chromophore).

Gradient Program
  • 0.0 - 2.0 min: 10% B

  • 2.0 - 10.0 min: 10%

    
     70% B
    
  • 10.0 - 15.0 min: 70%

    
     95% B
    
  • 15.0 - 18.0 min: 95% B (Wash)

  • 18.1 - 22.0 min: 10% B (Re-equilibration)

Self-validating RP-HPLC analytical workflow for impurity profiling and quantification.

Quantitative Performance Data

When executing the protocol above, the system should yield the chromatographic performance metrics outlined in Table 2. If the Tailing Factor (


) for Impurity A exceeds 1.5, the analyst must verify the pH of Mobile Phase A, as this indicates insufficient ionization suppression.

Table 2: System Suitability and Chromatographic Performance Data

CompoundRelative Retention Time (RRT)Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
Impurity A (Hydrolyzed Acid)0.65-1.12> 15,000
Impurity C (Veratrole)0.824.51.05> 20,000
Target Compound 1.003.81.02> 25,000
Impurity B (Regioisomer)1.082.11.04> 24,000

By strictly adhering to this causality-driven methodology, development scientists can reliably distinguish Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate from its synthesis byproducts, ensuring the integrity of downstream API manufacturing.

References

  • "8-(3,4-DIMETHOXYPHENYL)-8-OXOOCTANOIC ACID" - Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnxcai1XJ382IjoaKgjqJ_e1imm8giwokQwjQ8529GkK5CJ7wS0ImiGwPSJR0ef8Gigyz9tduFoaLqKaAN9Lm4nj0N8hu4fXOVHFCabyzP49WKGNx1hiBw70qZWN9BnPCltJH4CRn-y5rMn41wN1PXdk9_1BU1KArcj-Fn_KSSDioaRtkOe_FTOzWic5sJKg==]
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 8-(...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate requires a disposal protocol grounded in a thorough understanding of its specific hazards and the governing regulatory frameworks. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice. Our objective is to ensure that your disposal practices are not only compliant but also inherently safe, protecting both laboratory personnel and the environment.

Hazard Assessment and Characterization

The foundational step in any chemical waste management plan is a comprehensive hazard assessment.[1] Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS No. 57641-19-7) is classified as a hazardous substance.[2] This determination is not arbitrary; it is based on specific data regarding its potential effects on human health.

According to its Safety Data Sheet (SDS), this compound presents several hazards that dictate its handling and disposal requirements.[2] These are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionCausality and Disposal Implication
Harmful if Swallowed H302May cause harm if ingested.Dictates that this waste must not be disposed of via sanitary sewer systems. It must be managed as controlled hazardous waste.
Causes Skin Irritation H315Contact with skin may cause redness and irritation.Requires the use of appropriate chemical-resistant gloves during handling and disposal to prevent dermal exposure.
Causes Serious Eye Irritation H319Can cause significant, potentially damaging, eye irritation upon contact.Mandates the use of safety goggles or a face shield to protect against splashes.
May Cause Respiratory Irritation H335Inhalation of dust or vapors may irritate the respiratory tract.Handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

This characterization firmly places Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate within the category of regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[3][4] As the waste generator, your laboratory is the first and most critical link in the "cradle-to-grave" hazardous waste management system, responsible for its proper identification and oversight until its final disposal.[4]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for disposing of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, from the point of generation to its final removal from your facility. This workflow is designed to be a self-validating system, ensuring safety and compliance at every stage.

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect and prepare waste Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate for disposal in compliance with institutional and federal regulations.

Materials:

  • Waste Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (solid, solution, or contaminated materials)

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top lid)

  • Secondary containment bin

  • Hazardous Waste Label

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the waste, put on your lab coat, safety goggles, and chemical-resistant gloves.[5] This is a non-negotiable step to mitigate the risks of skin, eye, and respiratory irritation identified in the hazard assessment.[2]

  • Select a Waste Container: Choose a container that is chemically compatible with the waste and in good condition. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6][7] For liquid waste, always place the primary container within a larger, chemically-resistant secondary containment bin to contain potential leaks.

  • Waste Segregation: Collect waste Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate in a dedicated container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[1][8] Improper mixing can lead to dangerous chemical reactions or turn a non-hazardous waste stream into a more stringently regulated one.[8] As a best practice, keep acids, bases, flammables, and oxidizers in separate containers.[1]

  • Label the Container Immediately: Proper labeling is essential for the safe handling of the waste by all personnel, including EHS staff and disposal vendors.[6][8] Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate" (avoiding abbreviations or formulas).[9]

    • The specific hazard warnings: "Harmful," "Irritant."[2]

    • The "Accumulation Start Date": The date the first drop of waste was added to the container.

    • Your name, department, and contact information.

  • Accumulate Waste Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation, away from heat sources, and not in a high-traffic area.[6] The container must remain closed at all times except when you are actively adding waste.[10]

  • Arrange for Disposal: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup. Do not allow waste to accumulate indefinitely.[9] Your EHS office will then manage the process of transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the "cradle-to-grave" chain of custody is maintained.[4]

Visualization of the Disposal Decision Process

To ensure clarity and consistency, the logical flow for managing this chemical waste is presented below. This diagram illustrates the key decision points and actions required from waste generation to its final, compliant disposal.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal A Waste Generation: Ethyl 8-(3,4-dimethoxyphenyl) -8-oxooctanoate B Characterize Waste: SDS indicates Harmful/Irritant. -> Hazardous Waste A->B C Select PPE: Gloves, Goggles, Lab Coat B->C D Segregate Waste: Dedicated, compatible container. No mixing. C->D E Label Container: Full Chemical Name, Hazards, Accumulation Date D->E F Store Safely: Closed container in SAA E->F G Container Full or Waste Stream Complete? F->G H Contact EHS/Licensed Vendor for Waste Pickup G->H Yes I Waste transported to licensed TSDF H->I J Disposal Complete (Cradle-to-Grave) I->J

Caption: Disposal workflow for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.

Conclusion: Fostering a Culture of Safety

The proper disposal of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is not merely a regulatory hurdle; it is an integral part of responsible scientific practice. By understanding the specific hazards of the compound and adhering to a systematic disposal protocol, you actively contribute to the safety of your laboratory and the protection of the environment. This guide provides the necessary framework, but a true culture of safety relies on the consistent and diligent application of these principles by every member of the research team. Always consult your institution's specific waste management plan and EHS office for guidance tailored to your location.

References

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Safety data sheet. Carl Roth. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Effective Laboratory Waste Management Tips. Environmental Marketing Services. [Link]

  • Waste Characterisation, Unknown Chemical Contamination and Lead in Paint Analysis. LPD Lab Services. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. MedWaste. [Link]

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